Product packaging for BDP TR NHS ester(Cat. No.:)

BDP TR NHS ester

Cat. No.: B606008
M. Wt: 521.3 g/mol
InChI Key: BQEJRWFJZINFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BDP TR is a bright and photostable borondipyrromethene dye, which is especially suitable for microscopy applications. The dye has a long excited state lifetime, and is therefore is useful for fluorescence polarization assays. Its large two-photon cross section makes this dye useful for two-photon spectroscopy. This NHS ester is an amine-reactive form of the dye.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18BF2N3O5S B606008 BDP TR NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BF2N3O5S/c27-26(28)29-17(14-18-6-10-21(30(18)26)22-2-1-13-37-22)5-9-20(29)16-3-7-19(8-4-16)35-15-25(34)36-31-23(32)11-12-24(31)33/h1-10,13-14H,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEJRWFJZINFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)ON6C(=O)CCC6=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BF2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BDP TR NHS Ester: A Technical Guide for Fluorescent Labeling in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BDP TR NHS ester, a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family, and its applications in cell biology. This compound is a valuable tool for fluorescently labeling proteins and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

Core Concepts: Understanding this compound

This compound is a bright, photostable, and hydrophobic red fluorescent dye. The "TR" designation indicates that its spectral properties are similar to those of Texas Red. The key feature of this molecule is the N-hydroxysuccinimide (NHS) ester functional group. This group is amine-reactive, allowing the dye to be covalently conjugated to the primary amino groups (-NH₂) of biomolecules, such as the lysine residues in proteins, to form a stable amide bond. This process, known as fluorescent labeling or conjugation, enables researchers to visualize and track the labeled molecules within cellular systems.

The BODIPY core structure provides the dye with its characteristic high fluorescence quantum yield, sharp emission peak, and relative insensitivity to solvent polarity and pH. These properties make this compound a robust and reliable fluorescent probe for cellular imaging. Some variants, such as BDP TR-X NHS ester, incorporate a spacer arm between the fluorophore and the NHS ester to minimize potential steric hindrance and interaction between the dye and the labeled biomolecule.

Data Presentation: Photophysical Properties

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes and compares the key spectral properties of BDP TR and the commonly used red fluorescent dye, Texas Red.

PropertyBDP TRTexas Red
Excitation Maximum (λex) ~588 - 589 nm[1][2]~589 - 596 nm[3]
Emission Maximum (λem) ~616 nm[1][2]~615 nm
Molar Extinction Coefficient (ε) ~60,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9High
Fluorescence Lifetime (τ) ~5 nanoseconds or longerNot specified

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The optimal conditions may need to be adjusted based on the specific protein being labeled.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody, transferrin) in an amine-free buffer (e.g., PBS, MES, HEPES)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

  • Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. The aqueous solution of NHS ester should be used immediately after preparation.

  • Labeling Reaction:

    • Calculate the required amount of this compound. A molar excess of the dye to the protein is typically used. An empirical value for mono-labeling is an 8-fold molar excess of the NHS ester.

    • Add the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against a suitable buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

    • Store the labeled protein in a suitable buffer, typically with a protein stabilizer, at 4°C for short-term storage or -20°C for long-term storage, protected from light.

Detailed Experimental Protocol: Tracking Receptor-Mediated Endocytosis of Transferrin

This protocol details the use of BDP TR-labeled transferrin to visualize and track its uptake into cells via receptor-mediated endocytosis, a key cellular signaling and nutrient uptake pathway.

Materials:

  • BDP TR-labeled human transferrin

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging buffer (e.g., HBSS)

  • Microscopy-grade coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets for BDP TR

Procedure:

  • Cell Culture:

    • Culture HeLa cells on glass-bottom dishes or coverslips in complete culture medium until they reach 50-70% confluency.

  • Serum Starvation (Optional but Recommended):

    • To increase the number of available transferrin receptors on the cell surface, serum-starve the cells by incubating them in serum-free medium for 30-60 minutes prior to the experiment.

  • Labeling of Cells:

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add BDP TR-labeled transferrin to the cells at a final concentration of 5-20 µg/mL in the imaging buffer.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ to allow for receptor binding and internalization.

  • Live-Cell Imaging:

    • Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

    • Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the binding of transferrin to the cell surface and its subsequent internalization into endocytic vesicles.

    • Use a filter set appropriate for BDP TR (Excitation: ~590 nm, Emission: ~615 nm).

  • Image Analysis:

    • Analyze the acquired images to observe the trafficking of the BDP TR-labeled transferrin from the plasma membrane into intracellular compartments, indicative of the endocytic pathway.

Mandatory Visualizations

Experimental Workflow: Protein Labeling with this compound

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) reaction Combine Protein and Dye (Incubate 1h at RT, protected from light) prep_protein->reaction Add to prep_dye Prepare this compound (1-10 mg/mL in DMSO/DMF) prep_dye->reaction Add dropwise purify Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) reaction->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize store Store Labeled Protein (4°C or -20°C, protected from light) characterize->store

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Signaling Pathway: Receptor-Mediated Endocytosis of Transferrin

G Visualization of Transferrin Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm tf_bdp BDP TR-Transferrin receptor Transferrin Receptor tf_bdp->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clustering early_endosome Early Endosome (pH ~6.0) (Iron Release) clathrin_pit->early_endosome Internalization recycling_endosome Recycling Endosome early_endosome->recycling_endosome Sorting recycling_endosome->receptor Recycling to Membrane

Caption: A diagram illustrating the pathway of BDP TR-labeled transferrin uptake by cells.

Cell Permeability and Cytotoxicity

BODIPY dyes, including BDP TR, are generally characterized by their hydrophobic nature, which can facilitate their interaction with and passage through cellular membranes. However, the NHS ester form is primarily used for labeling purified biomolecules in vitro before their introduction to cells. For direct live-cell staining, membrane-permeant versions of the dye are typically used.

The cytotoxicity of BODIPY dyes is generally considered to be low, making them suitable for live-cell imaging. However, as with any exogenous agent, it is crucial to determine the optimal concentration and incubation time for a specific cell type and experimental setup to minimize any potential cytotoxic effects. Cytotoxicity can be assessed using standard assays such as MTT or trypan blue exclusion. Some BODIPY conjugates have been specifically designed for applications like photodynamic therapy, where light-induced cytotoxicity is the desired outcome. For standard fluorescence imaging applications, using the lowest effective concentration is recommended.

References

BDP TR NHS Ester: A Technical Guide to Principles and Applications in Fluorescence-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, fluorescence characteristics, and key applications of BDP TR NHS ester, a prominent fluorescent probe in modern biological research. This document provides detailed methodologies for its use in labeling and cellular analysis, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Principles of this compound

This compound is a fluorescent labeling reagent belonging to the borondipyrromethene (BODIPY) family of dyes. The "BDP" refers to the core borondipyrromethene structure, "TR" signifies its spectral similarity to the Texas Red fluorophore, emitting in the red region of the visible spectrum, and "NHS ester" denotes the amine-reactive succinimidyl ester functional group.

The BODIPY Fluorophore Core

The fluorescence of BDP TR originates from its rigid, bicyclic borondipyrromethene core. This structure imparts several advantageous photophysical properties:

  • High Fluorescence Quantum Yield: The rigid structure minimizes non-radiative decay pathways, resulting in exceptionally bright fluorescent signals.

  • Sharp Emission Spectra: BODIPY dyes are known for their narrow and well-defined emission peaks, which is highly beneficial for multicolor imaging applications as it reduces spectral overlap between different fluorophores.[1]

  • Environmental Insensitivity: The fluorescence of the BODIPY core is largely unaffected by changes in solvent polarity and pH, leading to more stable and reproducible signals in various experimental buffers and cellular environments.[2]

  • High Photostability: Compared to traditional fluorophores like fluorescein, BODIPY dyes exhibit superior resistance to photobleaching, allowing for longer exposure times and more robust time-lapse imaging experiments.[3][4][]

  • Long Excited-State Lifetime: BDP TR possesses a relatively long fluorescence lifetime (typically around 5 nanoseconds or more), making it an excellent tool for fluorescence polarization assays and fluorescence lifetime imaging microscopy (FLIM).

The N-Hydroxysuccinimide (NHS) Ester Reactive Group

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group. It enables the BDP TR dye to be covalently conjugated to biomolecules of interest. The principle of this reaction is a nucleophilic attack by a primary amine (R-NH₂) on the NHS ester, forming a stable and permanent amide bond. This is the most common method for labeling proteins, antibodies, and amine-modified oligonucleotides.

The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where primary amines, such as the ε-amino group of lysine residues on the surface of proteins, are deprotonated and thus more nucleophilic.

Figure 1. Reaction mechanism of this compound with a primary amine.

Quantitative Data Presentation

The photophysical properties of BDP TR dyes make them highly suitable for a range of fluorescence applications. The "X" in "BDP TR-X" denotes a seven-atom aminohexanoyl spacer, which helps to separate the fluorophore from the conjugated biomolecule, minimizing potential quenching or steric hindrance.

PropertyValue (BDP TR-X Variant)Reference
Excitation Maximum (λex) 588 nm
Emission Maximum (λem) 616 nm
Molar Extinction Coefficient (ε) 68,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High (approaching 1.0 in some cases)
Fluorescence Lifetime (τ) ~5.4 - 5.7 ns (in Methanol)
Recommended Laser Line 561 nm or 594 nm
Recommended Emission Filter 610/20 BP or similar

Note: Spectral properties can be influenced by the solvent, conjugation partner, and local environment. The values presented are for the unconjugated dye and should be used as a guideline.

Experimental Protocols

This section provides detailed methodologies for protein labeling with this compound and subsequent use in common cell analysis techniques.

Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein solution (e.g., antibody) at 5-20 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25 desalting column).

  • Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

  • Protein Preparation: If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the protein solution to a final pH of 8.3 by adding the reaction buffer. While gently stirring the protein solution, add a calculated amount of the this compound stock solution. A molar ratio of 5-10 moles of dye per mole of protein is a common starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the BDP TR-labeled protein conjugate.

  • Determination of Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~588 nm).

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protein_Labeling_Workflow start Start: Purified Protein in Amine-Free Buffer prep_dye Prepare 10 mg/mL This compound in DMSO/DMF start->prep_dye reaction Combine Protein and Dye (pH 8.3, 1 hr, RT, dark) start->reaction prep_dye->reaction purify Purify Conjugate (Desalting Column) reaction->purify collect Collect First Colored Band (Labeled Protein) purify->collect analyze Analyze DOL (Spectrophotometry) collect->analyze end End: Purified, Labeled Protein Conjugate analyze->end

Figure 2. Experimental workflow for protein labeling with this compound.

Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for staining fixed cells with a BDP TR-labeled antibody for fluorescence microscopy.

Materials:

  • Cells cultured on sterile coverslips.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • BDP TR-labeled antibody (from Protocol 3.1).

  • Nuclear counterstain (e.g., DAPI).

  • Anti-fade mounting medium.

Methodology:

  • Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

  • Primary Antibody Staining: Dilute the BDP TR-labeled antibody to its optimal working concentration in Blocking Buffer. Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Counterstaining (Optional): Incubate cells with a DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash once with PBS and then mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for BDP TR (e.g., Ex: 561 nm laser, Em: ~600-640 nm filter) and DAPI.

Flow Cytometry Analysis

This protocol provides a framework for analyzing cells stained with a BDP TR-labeled antibody via flow cytometry.

Materials:

  • Single-cell suspension.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

  • BDP TR-labeled antibody (from Protocol 3.1).

  • Viability dye (optional, but recommended).

  • FACS tubes.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., by trypsinization for adherent cells or from tissue dissociation). Adjust the cell concentration to 1x10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Viability Staining (Optional): If using a viability dye, stain the cells according to the manufacturer's protocol.

  • Blocking (Optional): To block Fc receptors on immune cells, incubate with an Fc block reagent.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1x10⁵ to 1x10⁶ cells) into FACS tubes. Add the pre-titrated optimal amount of BDP TR-labeled antibody.

  • Incubation: Incubate for 30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 250-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Analysis: Analyze the samples on a flow cytometer. Use an unstained cell sample for setting the baseline fluorescence and a single-stained sample for compensation if performing multicolor analysis. Detect the BDP TR signal using the appropriate laser (e.g., 561 nm) and emission filter (e.g., in the PE-Texas Red or a similar channel).

Conclusion

This compound is a powerful and versatile tool for fluorescently labeling biomolecules. Its superior photophysical properties, including high brightness, photostability, and environmental insensitivity, make it an excellent choice for a wide range of applications from protein conjugation to high-resolution cellular imaging and quantitative flow cytometry. The straightforward and efficient NHS ester chemistry allows for robust and reliable covalent labeling of proteins and other amine-containing molecules. By following the detailed protocols provided in this guide, researchers can effectively harness the capabilities of this compound to advance their scientific and drug development objectives.

References

BDP TR NHS Ester: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral properties, characteristics, and experimental protocols for BDP TR NHS ester, a fluorescent dye widely utilized in biological research and drug development.

Core Characteristics

This compound is a bright, red fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It is characterized by its high fluorescence quantum yield and extinction coefficient, making it a robust tool for fluorescent labeling of biomolecules.[1] The dye is relatively insensitive to solvent polarity and pH changes, ensuring stable fluorescence in various experimental conditions.[1] Its hydrophobic nature makes it particularly suitable for staining lipids, membranes, and other lipophilic structures.[1]

The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation of the BDP TR dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2] A variation, BDP TR-X-NHS ester, incorporates an aminocaproic acid (C6) linker to provide better separation between the dye and the labeled biomolecule, which can help to minimize potential interference with the biomolecule's function.

Spectral Properties

The spectral characteristics of this compound and its long-linker variant, BDP TR-X-NHS ester, are summarized below. These properties are crucial for designing fluorescence-based experiments, including microscopy and fluorescence polarization assays.

PropertyThis compoundBDP TR-X-NHS EsterReference
Excitation Maximum (λex) 588 nm589 nm
Emission Maximum (λem) 616 nm616 nm
Molar Extinction Coefficient (ε) 69,000 L⋅mol⁻¹⋅cm⁻¹60,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90.9
Molecular Weight 521.30 g/mol 634.46 g/mol

Experimental Protocols

Labeling of Biomolecules with this compound

This protocol outlines the general procedure for conjugating this compound to biomolecules containing primary amines.

1. Reagent Preparation:

  • This compound Stock Solution: Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL. This stock solution can be stored at -20°C, protected from light and moisture.

  • Biomolecule Solution: Dissolve the biomolecule to be labeled in a suitable buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. A 0.1 M sodium bicarbonate or sodium borate buffer is commonly used. Avoid buffers containing primary amines, such as Tris, as they will compete with the biomolecule for reaction with the NHS ester.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.

2. Calculation of Reagents:

  • Determine the molar ratio of dye to biomolecule required for your application. A 5- to 10-fold molar excess of the dye is a common starting point for protein labeling.

  • Calculate the volume of the this compound stock solution needed based on the concentration of your biomolecule.

3. Labeling Reaction:

  • Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may need to be determined empirically.

4. Purification of the Conjugate:

  • Separate the labeled biomolecule from the unreacted dye and byproducts. The choice of purification method depends on the size and properties of the biomolecule.

    • Gel Filtration Chromatography: This is a common method for purifying labeled proteins and other macromolecules. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25).

    • Dialysis: An alternative for larger biomolecules. Dialyze the reaction mixture against a suitable buffer to remove small molecules.

    • High-Performance Liquid Chromatography (HPLC): Can be used for a high degree of purification.

5. Determination of Degree of Labeling (DOL):

  • The DOL, or the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of BDP TR (588 nm).

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow prep Reagent Preparation calc Calculate Reagent Amounts prep->calc mix Mix Dye and Biomolecule calc->mix incubate Incubate mix->incubate purify Purify Conjugate incubate->purify analyze Analyze (e.g., DOL) purify->analyze

Caption: General workflow for labeling biomolecules with this compound.

reaction_pathway reactant1 BDP TR-NHS NHS Ester product BDP TR-Biomolecule Amide Bond reactant1:port->product + reactant2 Biomolecule-NH2 Primary Amine reactant2:port->product byproduct NHS product->byproduct releases

Caption: Reaction of this compound with a primary amine.

Applications in Research and Development

This compound and its conjugates have a wide range of applications, including:

  • Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, lipids, and other molecules within cells and tissues.

  • Flow Cytometry: Identifying and sorting cells based on the presence of labeled surface or intracellular markers.

  • Fluorescence Polarization Assays: Studying molecular interactions and binding events in solution.

  • High-Throughput Screening: Developing fluorescent assays for drug discovery.

The bright and stable fluorescence of BDP TR, coupled with the efficient and specific reactivity of the NHS ester, makes it a valuable tool for a diverse array of applications in modern biological and pharmaceutical research.

References

An In-depth Technical Guide to the Mechanism of Action of BDP TR NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the use of BDP TR NHS ester in the labeling of biomolecules containing primary amines. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the successful design and execution of bioconjugation strategies utilizing this versatile fluorophore.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental reaction between BDP TR N-hydroxysuccinimide (NHS) ester and a primary amine is a nucleophilic acyl substitution.[1] In this reaction, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a stable and irreversible amide bond between the BDP TR fluorophore and the target molecule.[1]

The primary targets for this reaction on proteins and peptides are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

dot

Caption: Reaction of this compound with a Primary Amine.

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is influenced by several key parameters. The following tables summarize important quantitative data for consideration.

Table 1: Physicochemical Properties of BDP TR Dye

PropertyValue
Excitation Maximum (λ_max_)589 nm[2]
Emission Maximum (λ_em_)616 nm[2]
Molar Extinction Coefficient (ε)60,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.9

Table 2: Reaction Conditions and Kinetic Parameters

ParameterRecommended Value/ConditionNotes
pH 7.2 - 8.5Optimal pH for many applications is 8.3-8.5.
Temperature Room Temperature or 4°CLower temperatures can help to minimize hydrolysis.
Reaction Time 0.5 - 4 hoursCan be extended to overnight on ice.
Solvent for Stock Solution Anhydrous DMSO or DMFUse high-quality, amine-free DMF.
Recommended Buffer Phosphate, Carbonate-Bicarbonate, HEPES, BorateAvoid amine-containing buffers like Tris.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester 5- to 20-foldThis is a starting point and should be optimized.

Table 3: Competing Reactions - Aminolysis vs. Hydrolysis

ReactionDescriptionRelative Rate
Aminolysis The desired reaction with the primary amine to form a stable amide bond.The rate of aminolysis for N-hydroxy benzoates is approximately two orders of magnitude greater than the rate of hydrolysis.
Hydrolysis A competing reaction where the NHS ester reacts with water, rendering it inactive.The rate of hydrolysis increases with increasing pH.

Table 4: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes

Table 5: Example Degree of Labeling (DOL)

ProteinNHS EsterMolar ExcesspHDOL Achieved
APE1Cy3 NHS-ester~10-fold7.00.9 - 1.7

Note: The Degree of Labeling (DOL) is highly dependent on the specific protein, reaction conditions, and molar excess of the NHS ester. The ideal DOL for antibodies is typically between 2 and 10. It is recommended to perform small-scale labeling experiments to determine the optimal DOL for a specific application.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general procedure for the labeling of an antibody with this compound. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody solution (free of amine-containing stabilizers like BSA or glycine)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography resin)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers or stabilizers, dialyze the antibody against the Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess over the antibody).

    • Slowly add the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching the Reaction:

    • (Optional but recommended) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the first colored fraction, which contains the BDP TR-labeled antibody.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~589 nm (for the BDP TR dye).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

dot

Experimental_Workflow A 1. Antibody Preparation (Dialysis & Concentration Adjustment) C 3. Labeling Reaction (Add NHS Ester to Antibody, Incubate 1-2h at RT) A->C B 2. Prepare this compound Stock Solution (10 mg/mL in DMSO/DMF) B->C D 4. Quench Reaction (Add Tris Buffer) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization & Storage (Determine DOL, Store at 4°C or -20°C) E->F

Caption: Workflow for Labeling Antibodies with this compound.

Conclusion

This compound is a highly efficient reagent for the fluorescent labeling of primary amines on biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism and the critical role of reaction parameters, particularly pH, is essential for achieving optimal and reproducible conjugation. By carefully controlling the reaction conditions and implementing appropriate purification strategies, researchers can successfully generate brightly fluorescent BDP TR-labeled conjugates for a wide range of applications in research and drug development.

References

A Technical Guide to BODIPY Dyes in Molecular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes that have become indispensable tools in molecular imaging and cellular analysis.[1][2] Their core structure, a dipyrromethene ligand complexed with a disubstituted boron atom, typically BF₂, gives rise to a unique and highly favorable set of photophysical properties.[2][3]

Key Advantages:

  • High Fluorescence Quantum Yields: BODIPY dyes are exceptionally bright, often approaching quantum yields of 1.0, and are relatively insensitive to the polarity and pH of their environment.[1]

  • Sharp Absorption and Emission Spectra: Their narrow spectral bands minimize crosstalk in multicolor imaging experiments.

  • High Molar Extinction Coefficients: They are strong absorbers of light, contributing to their brightness.

  • Excellent Photostability: Compared to traditional fluorophores like fluorescein, BODIPY dyes are more resistant to photobleaching, enabling longer-term imaging experiments.

  • Structural Versatility: The BODIPY core can be readily functionalized at multiple positions, allowing for the precise tuning of its spectral properties and the attachment of targeting moieties for specific biological applications.

These characteristics make BODIPY dyes superior candidates for a wide range of applications, from staining cellular organelles and sensing the intracellular environment to acting as photosensitizers in theranostic applications like photodynamic therapy (PDT).

Core Structure and Photophysical Properties

The versatility of BODIPY dyes stems from the ability to modify their core structure. The standard IUPAC numbering scheme reveals key positions for functionalization that can tune the dye's properties. Modifications at the 1,3,5,7-positions, and especially at the 8-(meso)-position, are commonly used to alter absorption/emission wavelengths and introduce functionalities for bioconjugation or sensing.

Viscosity_Sensor cluster_low Low Viscosity cluster_high High Viscosity Low_Visc Free Rotation of meso-substituent NonRad Non-Radiative Decay (Energy Loss) Low_Visc->NonRad facilitates Quench Low Fluorescence (Quenched) NonRad->Quench leads to High_Visc Restricted Rotation of meso-substituent Rad Radiative Decay (Photon Emission) High_Visc->Rad prevents non-radiative decay Bright High Fluorescence (Bright) Rad->Bright leads to Excitation1 Light Excitation Excitation1->Low_Visc Excitation2 Light Excitation Excitation2->High_Visc Staining_Workflow A 1. Prepare Cells (Culture on coverslip) C 3. Wash Cells (Remove serum with PBS) A->C B 2. Prepare Working Solution (1-2 µM BODIPY in PBS/Medium) D 4. Incubate with Dye (15-30 min, 37°C, protect from light) B->D C->D E 5. Wash Cells (Remove excess dye) D->E F 6. Add Imaging Medium E->F G 7. Image (Fluorescence Microscopy) F->G

References

A Technical Guide to BDP TR NHS Ester: Solubility, Bioconjugation, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, handling, and application of BDP TR NHS ester, a fluorescent dye crucial for labeling biomolecules in a variety of research and drug development contexts. This document outlines detailed experimental protocols and presents key data to facilitate its effective use in the laboratory.

Core Concepts: Understanding this compound

BDP TR (BODIPY™ TR) is a borondipyrromethene dye known for its bright red fluorescence, high photostability, and a narrow emission spectrum, making it an excellent choice for fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling reactions. While qualitative descriptions from suppliers consistently state "good solubility" in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), precise quantitative data is not always readily available. This guide provides a summary of available quantitative data for this compound and structurally similar compounds to provide researchers with practical working concentrations.

It is crucial to use anhydrous solvents for dissolving this compound to prevent hydrolysis of the reactive NHS ester group, which would render it incapable of reacting with primary amines.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

CompoundSolventReported SolubilityMolar Concentration (approx.)Source / Notes
This compoundDMSONo specific value; generally good solubility reported. Stock solutions of 1-10 mM are common.1-10 mMGeneral recommendation from various suppliers.
This compoundDMFNo specific value; generally good solubility reported. Stock solutions of 1-10 mM are common.1-10 mMGeneral recommendation from various suppliers.
Py-BDP-NHS esterDMSO25 mg/mL (requires sonication)58.66 mMMedChemExpress datasheet. Structurally similar BODIPY dye.
BDP TR-XDMSO40 mg/mL~63 mMTargetMol datasheet. 'X' denotes a spacer arm.
BODIPY 493/503DMSO1.3 mg/mL5 mMProtocol for preparing a stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in anhydrous DMSO or DMF.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Carefully open the vial and add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 549.36 g/mol , add 182 µL of solvent to 1 mg of the dye).

  • Vortex the vial thoroughly until the dye is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General Protein Labeling with this compound

This protocol provides a general procedure for the fluorescent labeling of proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • This compound stock solution (from Protocol 1)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Spectrophotometer

Procedure:

  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the dye to the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • After the incubation period, the unreacted dye can be removed by gel filtration, dialysis, or other suitable chromatographic techniques.

  • The degree of labeling (DOL) can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein) and at the absorbance maximum of BDP TR (around 589 nm).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in a typical protein labeling experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Prepare BDP TR NHS Ester Stock Solution conjugation Conjugation (1-2 hours, RT) reagent_prep->conjugation protein_prep Prepare Protein Solution protein_prep->conjugation separation Separation of Labeled Protein conjugation->separation analysis Characterization (e.g., DOL, Activity) separation->analysis

Workflow for protein labeling with this compound.
Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

BDP TR-labeled ligands are valuable tools for studying GPCR signaling pathways. By tracking the fluorescence, researchers can visualize receptor localization, trafficking, and ligand binding in real-time. The diagram below illustrates a simplified GPCR signaling cascade where a BDP TR-labeled ligand could be employed.

gpcr_signaling ligand BDP TR-Labeled Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

Simplified GPCR signaling pathway.

Technical Guide: Storage and Stability of BDP TR NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the storage and stability guidelines for BDP TR NHS ester, a fluorescent dye commonly used for labeling biomolecules. Understanding these parameters is critical for ensuring the integrity and reactivity of the dye, leading to reliable and reproducible experimental outcomes in research and drug development.

Overview of this compound

BDP TR is a borondipyrromethene dye known for its bright fluorescence, high photostability, and resistance to oxidation, making it a superior alternative to other dyes in the same spectral range like ROX and Texas Red.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, peptides, and other biomolecules.[4]

Storage and Handling of Solid this compound

Proper storage of the lyophilized powder is crucial for maintaining its long-term stability and reactivity.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationShelf LifeSource(s)
Temperature-20°CUp to 12-24 months[5]
LightStore in the darkN/A
MoistureStore in a desiccated environmentN/A
TransportationRoom temperatureUp to 3 weeks

Handling Best Practices:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

  • Minimize exposure to light and moisture.

  • Recap the vial tightly and re-desiccate after use.

Stability and Handling of this compound in Solution

The stability of this compound in solution is dependent on the solvent, storage temperature, and the presence of water.

Recommended Solvents

This compound is readily soluble in anhydrous, amine-free organic solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is recommended to prepare stock solutions in one of these solvents immediately before use.

Storage of Stock Solutions

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureShelf LifeSource(s)
Anhydrous DMF or DMSO-20°CUp to 1-2 months
Anhydrous DMF or DMSO-80°CUp to 1 year

Important Considerations:

  • Use high-quality, anhydrous, and amine-free solvents to prevent degradation of the NHS ester.

  • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light.

Stability of the NHS Ester Moiety in Aqueous Solutions

The primary route of degradation for this compound in aqueous media is the hydrolysis of the NHS ester group, which competes with the desired amine-labeling reaction. The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperatureHalf-lifeSource(s)
7.00°C4-5 hours
8.64°C10 minutes
7.0Room Temperature~7 hours
9.0Room TemperatureMinutes

This data underscores the importance of performing labeling reactions promptly after preparing aqueous solutions of the NHS ester and carefully controlling the pH to optimize the conjugation efficiency. The optimal pH for labeling primary amines is typically between 7.2 and 8.5.

Stability of the BDP TR Fluorophore

The BDP TR (BODIPY) core is known for its excellent photostability and chemical stability.

  • Photostability: BODIPY dyes, including BDP TR, are generally photostable, which allows for prolonged exposure during imaging experiments with minimal photobleaching.

  • pH Stability: The fluorescence of BODIPY dyes is largely insensitive to pH changes over a wide range.

  • Chemical Stability: BDP TR is more resistant to oxidation compared to other similar fluorophores. The primary degradation pathway under light exposure is often photooxidation.

Experimental Protocols

General Workflow for this compound Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

G General Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare this compound Stock Solution (Anhydrous DMSO/DMF) reaction Mix Dye and Protein Incubate (RT or 4°C) prep_dye->reaction Add dropwise prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) prep_protein->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification Stop reaction analysis Characterize Conjugate (e.g., UV-Vis, Fluorescence) purification->analysis

Caption: Workflow for labeling proteins with this compound.

Protocol for Assessing NHS Ester Reactivity

This protocol can be used to qualitatively assess the activity of the NHS ester, particularly if there are concerns about hydrolysis due to improper storage. The principle is based on measuring the absorbance of the released N-hydroxysuccinimide (NHS) after intentional base-catalyzed hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • Anhydrous DMSO or DMF (if needed for solubilization)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Weigh 1-2 mg of the this compound.

  • Dissolve the reagent in 2 ml of the amine-free buffer. If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

  • Prepare a control tube with the same buffer (and organic solvent if used).

  • Zero the spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance of the this compound solution at 260 nm.

  • To 1 ml of the reagent solution, add 100 µl of 0.5-1.0 N NaOH.

  • Vortex for 30 seconds.

  • Immediately measure the absorbance at 260 nm.

Interpretation:

  • Active NHS ester: The absorbance after adding NaOH will be significantly higher than the initial absorbance.

  • Inactive (hydrolyzed) NHS ester: There will be little to no increase in absorbance after adding NaOH.

Logical Relationships in Stability

The following diagram illustrates the key factors influencing the stability of this compound.

G Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways stability This compound Overall Stability temp Temperature hydrolysis NHS Ester Hydrolysis temp->hydrolysis Increases rate moisture Moisture/Water moisture->hydrolysis Enables ph pH (in solution) ph->hydrolysis Increases rate at high pH light Light Exposure photooxidation Fluorophore Photooxidation light->photooxidation Initiates solvent Solvent Quality solvent->hydrolysis Water content critical hydrolysis->stability Decreases reactivity photooxidation->stability Decreases fluorescence

Caption: Key factors influencing the stability of this compound.

Conclusion

The stability of this compound is paramount for its successful application in bioconjugation. By adhering to the recommended storage and handling guidelines for both the solid and solution forms, researchers can minimize degradation and ensure the high reactivity of the NHS ester and the bright fluorescence of the BDP TR core. Careful control of experimental conditions, particularly pH during labeling reactions, will further contribute to obtaining reliable and reproducible results.

References

In-Depth Technical Guide: BDP TR NHS Ester for Labeling Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of BDP TR NHS ester for the fluorescent labeling of amine-modified oligonucleotides. It covers the core principles, detailed experimental protocols, data presentation, and applications relevant to researchers in molecular biology, diagnostics, and drug development.

Introduction to this compound

BDP TR (BODIPY™ TR) is a bright, photostable, red fluorescent dye belonging to the borondipyrromethene class of fluorophores.[1][2] It serves as an excellent alternative to other red dyes like Texas Red™ or Alexa Fluor™ 594, offering high fluorescence quantum yield and extinction coefficient.[1] The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary amines (R-NH₂), enabling covalent conjugation to amine-modified oligonucleotides.[1][3] This labeling chemistry is efficient and specific under neutral to mildly basic conditions (pH 8.3-8.5).

The resulting BDP TR-labeled oligonucleotides are valuable tools for a variety of applications, including fluorescence polarization assays, two-photon excitation microscopy, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Some commercially available variants, such as BDP TR-X-NHS ester, incorporate a C6 linker to provide better separation between the dye and the biomolecule, which can minimize potential interference with biological interactions.

Properties of BDP TR and its Variants

Quantitative data for commercially available this compound and its common variant, BDP TR-X-NHS ester, are summarized below. These properties are crucial for experimental design, including the selection of appropriate filters for fluorescence detection and calculation of labeling efficiency.

Table 1: Physicochemical and Spectroscopic Properties of BDP TR NHS Esters

PropertyThis compoundBDP TR-X-NHS Ester
Molecular Weight ~521.3 g/mol ~634.5 g/mol
Excitation Maximum (λex) ~588 nm~589 nm
Emission Maximum (λem) ~616 nm~616 nm
Extinction Coefficient (ε) ~68,000 cm⁻¹M⁻¹~60,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) Not specified~0.9
Reactive Group N-Hydroxysuccinimidyl (NHS) EsterN-Hydroxysuccinimidyl (NHS) Ester
Reactivity Primary AminesPrimary Amines
Solubility Good in organic solvents (DMF, DMSO)Good in organic solvents (DMF, DMSO)

Experimental Protocols

This section provides a detailed methodology for the labeling of amine-modified oligonucleotides with this compound, followed by purification and characterization.

Labeling of Amine-Modified Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and the desired degree of labeling.

Materials:

  • Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

  • This compound or BDP TR-X-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Conjugation Buffer: Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M and adjust the pH to 8.3-8.5. Alternatively, for a 0.091 M sodium borate buffer, dissolve 1.735 g of sodium tetraborate decahydrate in approximately 45 mL of Milli-Q water, adjust the pH to 8.5 with HCl, and bring the final volume to 50 mL.

  • Dissolve the Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-20 mM. It is crucial to use anhydrous solvent as the NHS ester is moisture-sensitive and can hydrolyze.

  • Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution. Gently vortex the mixture to ensure homogeneity. The optimal molar ratio may need to be determined empirically.

  • Incubate: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a quenching reagent such as 1.5 M hydroxylamine. However, for oligonucleotide labeling, proceeding directly to purification is common.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye, hydrolyzed dye, and any unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose due to the hydrophobicity of the BDP TR dye.

Table 2: Typical RP-HPLC Conditions for Labeled Oligonucleotide Purification

ParameterCondition
Column C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7, in 5% Acetonitrile
Mobile Phase B 0.1 M Triethylammonium Acetate (TEAA), pH 7, in 30% Acetonitrile
Gradient 0-100% Mobile Phase B over 15-20 minutes
Flow Rate 1 mL/min for an analytical column
Column Temperature 60°C (to denature secondary structures)
Detection UV at 260 nm (for oligonucleotide) and at ~588 nm (for BDP TR dye)

Procedure:

  • Prepare the Sample: Dilute the reaction mixture with Mobile Phase A before injection.

  • Perform HPLC: Inject the sample onto the equilibrated RP-HPLC system.

  • Collect Fractions: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~588 nm. This peak represents the BDP TR-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free dye will elute later.

  • Desalt and Lyophilize: Pool the collected fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization.

  • Resuspend: Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.

Characterization of the Labeled Oligonucleotide

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified product at 260 nm and at the absorbance maximum of BDP TR (~588 nm).

  • The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

  • The concentration of the dye can be calculated using the extinction coefficient of BDP TR at ~588 nm.

  • The degree of labeling (dye-to-oligo ratio) can be determined from these values.

2. Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the labeled oligonucleotide.

  • The expected mass of the labeled oligonucleotide is the mass of the amine-modified oligonucleotide plus the mass of the BDP TR dye minus the mass of the NHS group.

Applications and Workflows

BDP TR-labeled oligonucleotides are versatile tools in various research and development areas.

DNA-Protein Interaction Studies

Fluorescence polarization (FP) is a powerful technique to study the binding of proteins to fluorescently labeled oligonucleotides in real-time and in solution. The principle relies on the change in the rotational speed of the fluorescent molecule upon binding to a larger protein, which results in an increase in the polarization of the emitted light.

DNA_Protein_Interaction_Workflow cluster_prep Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis Oligo Amine-Modified Oligonucleotide Labeled_Oligo BDP TR-Labeled Oligonucleotide Oligo->Labeled_Oligo Labeling BDP_TR BDP TR NHS Ester BDP_TR->Labeled_Oligo Mix Mix Labeled Oligo with Protein Labeled_Oligo->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot FP vs. Protein Concentration Measure->Plot Calculate Calculate Binding Affinity (Kd) Plot->Calculate

Caption: Workflow for DNA-Protein Interaction Studies using FP.

Kinase Activity Assays

BDP TR-labeled oligonucleotides can be designed as substrates for specific kinases. In a TR-FRET based assay, the phosphorylation of the oligonucleotide by a kinase can be detected by the binding of a terbium-labeled anti-phospho antibody, leading to a FRET signal.

Kinase_Assay_Workflow cluster_components Assay Components cluster_reaction Kinase Reaction & Detection cluster_measurement Measurement & Analysis Labeled_Oligo BDP TR-Labeled Oligonucleotide Substrate Incubate_Kinase Incubate Oligo, Kinase, and ATP Labeled_Oligo->Incubate_Kinase Kinase Kinase Enzyme Kinase->Incubate_Kinase ATP ATP ATP->Incubate_Kinase Tb_Antibody Terbium-Labeled Anti-Phospho Antibody Add_Antibody Add Tb-Antibody Tb_Antibody->Add_Antibody Phosphorylation Oligonucleotide Phosphorylation Incubate_Kinase->Phosphorylation Phosphorylation->Add_Antibody FRET TR-FRET Signal Generation Add_Antibody->FRET Measure_FRET Measure Time-Resolved Fluorescence FRET->Measure_FRET Analyze Determine Kinase Activity (or Inhibition) Measure_FRET->Analyze

Caption: TR-FRET based Kinase Activity Assay Workflow.

Cellular Imaging and In Vivo Studies

Fluorescently labeled oligonucleotides, such as aptamers, can be used for cellular imaging to track their uptake and localization. While in vivo imaging with fluorescently labeled oligonucleotides has been demonstrated, the specific use of BDP TR for this purpose requires further investigation and optimization.

Conclusion

This compound is a robust and versatile reagent for the fluorescent labeling of amine-modified oligonucleotides. The resulting labeled probes are highly valuable for a range of applications in research and drug development, from fundamental studies of biomolecular interactions to high-throughput screening assays. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful labeling chemistry.

References

The Enduring Brightness of BDP TR: A Technical Guide to its Photostability in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the dynamic world of live-cell imaging, the choice of fluorophore is paramount. Among the myriad of options, boron-dipyrromethene (BDP) dyes, and specifically BDP TR NHS ester, have emerged as a compelling choice for their renowned brightness and photostability. This in-depth technical guide explores the core attributes of this compound, focusing on its performance and stability in the demanding environment of live-cell microscopy.

This compound is a member of the BODIPY family of fluorescent dyes, which are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The "TR" designation signifies its Texas Red-like spectral properties, emitting in the red region of the visible spectrum. The N-hydroxysuccinimide (NHS) ester reactive group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules, making it a versatile tool for tracking cellular components and processes in real-time.[3][4]

Quantitative Photostability Insights

While manufacturers consistently describe BDP TR and other BODIPY dyes as "photostable," obtaining precise quantitative data from peer-reviewed literature for this compound under specific live-cell imaging conditions can be challenging. However, studies on the broader BODIPY class of dyes consistently demonstrate their superior photostability compared to traditional fluorophores like fluorescein. This enhanced stability is crucial for long-term imaging experiments, where repeated exposure to excitation light can lead to signal loss and phototoxicity.[5]

For a practical understanding, we can examine the photophysical properties of a close analog, BDP TR-X NHS ester, which incorporates a C6 linker.

PropertyValueReference
Excitation Maximum (λex)589 nm
Emission Maximum (λem)616 nm
Molar Extinction Coefficient (ε)60,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.90

Experimental Protocols: A Practical Guide

The following protocols provide a detailed methodology for utilizing this compound in live-cell imaging, from protein labeling to microscopic analysis.

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol outlines the steps for labeling primary amines on cell surface proteins of live cells.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Live cells cultured on glass-bottom dishes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Complete cell culture medium

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.

    • Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.

  • Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.

Protocol 2: Assessing Photostability in Live Cells

This protocol describes a method to quantify the photostability of BDP TR-labeled proteins in live cells by measuring the rate of photobleaching.

Materials:

  • Live cells labeled with this compound (from Protocol 1)

  • A confocal or total internal reflection fluorescence (TIRF) microscope equipped with a suitable laser line for excitation (e.g., 561 nm or 594 nm) and a sensitive detector.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Microscope Setup:

    • Place the dish with labeled live cells on the microscope stage.

    • Select a region of interest (ROI) containing well-labeled cells.

    • Set the imaging parameters:

      • Excitation: Use a laser line that efficiently excites BDP TR (e.g., 561 nm or 594 nm).

      • Laser Power: Use a consistent and moderate laser power to acquire images with a good signal-to-noise ratio without causing immediate phototoxicity.

      • Detector Gain: Adjust the detector gain to avoid saturation of the pixels.

      • Pinhole (for confocal): Set to 1 Airy unit for optimal resolution.

      • Time-lapse: Set up a time-lapse acquisition to capture images of the same ROI at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes).

  • Image Acquisition: Start the time-lapse acquisition and continuously illuminate the ROI.

  • Data Analysis:

    • Open the acquired image sequence in image analysis software.

    • Define an ROI within a single cell or on a specific labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity data by dividing each value by the initial intensity value.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of this compound in a research context, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis prep_dye Prepare BDP TR NHS Ester Stock (DMSO) add_dye Incubate with BDP TR in Serum-Free Medium prep_dye->add_dye prep_cells Culture Cells on Glass-Bottom Dish wash_pbs Wash Cells with PBS prep_cells->wash_pbs wash_pbs->add_dye wash_media Wash Cells with Complete Medium add_dye->wash_media live_imaging Live-Cell Microscopy (Confocal/TIRF) wash_media->live_imaging photobleaching_acq Time-Lapse Acquisition (Continuous Illumination) live_imaging->photobleaching_acq data_analysis Analyze Photobleaching (Intensity vs. Time) photobleaching_acq->data_analysis

A typical experimental workflow for labeling live cells with this compound and assessing its photostability.

ReceptorTrafficking cluster_surface Cell Surface cluster_internalization Endocytosis & Trafficking ligand Ligand receptor Receptor (BDP TR Labeled) ligand->receptor Binding receptor_bound Ligand-Receptor Complex receptor->receptor_bound clathrin_pit Clathrin-Coated Pit receptor_bound->clathrin_pit Internalization endosome Early Endosome clathrin_pit->endosome lysosome Lysosome (Degradation) endosome->lysosome Sorting recycling_endosome Recycling Endosome endosome->recycling_endosome recycling_endosome->receptor Recycling

A simplified signaling pathway illustrating receptor-mediated endocytosis, a process that can be visualized using BDP TR-labeled ligands or receptors.

References

Methodological & Application

Application Notes and Protocols for BDP TR NHS Ester Protein Labeling in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with BDP TR NHS ester for fluorescence microscopy applications. BDP TR is a bright, photostable red fluorescent dye with excitation and emission maxima comparable to Texas Red and Alexa Fluor 594.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amines (e.g., lysine residues) on target proteins, forming a stable amide bond.[2][3][4] This protocol is designed for researchers in various fields, including cell biology, immunology, and drug discovery, who require high-quality fluorescently labeled proteins for imaging studies.

Introduction

BODIPY™ TR NHS ester is a valuable tool for fluorescently labeling proteins and other biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1] The BODIPY TR dye exhibits a high fluorescence quantum yield, a relatively long excited-state lifetime, and is less sensitive to environmental factors such as pH and solvent polarity compared to other fluorophores. The NHS ester chemistry provides a straightforward and reliable method for conjugating the dye to proteins. This document outlines the necessary reagents, a detailed step-by-step protocol for labeling, and methods for characterizing the final conjugate.

Product Information

PropertyValueReference
Dye Name This compound (Succinimidyl Ester)
Excitation Maximum (Ex) ~589 nm
Emission Maximum (Em) ~616 nm
Molecular Weight ~549.36 g/mol (varies slightly by vendor)
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines (-NH2)
Solubility DMSO, DMF

Required Materials and Reagents

Materials:

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Spectrophotometer

  • Gel filtration column (e.g., Sephadex G-25)

  • Collection tubes

Reagents:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • (Optional) Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M lysine

Experimental Protocol

This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Preparation of Reagents
  • Protein Solution:

    • Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) are not recommended as they will compete for reaction with the NHS ester.

    • If the protein solution contains substances like BSA or sodium azide, they must be removed by dialysis or buffer exchange.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

    • Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and keep the vial tightly capped. Prepare the stock solution fresh for each labeling reaction.

Protein Labeling Reaction
  • Adjust pH: Add the Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the protein solution to raise the pH to the optimal range for the NHS ester reaction. A common approach is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of 8-12 moles of dye per mole of protein is recommended for initial experiments. The optimal ratio will depend on the protein and the desired degree of labeling (DOL).

  • Initiate Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • (Optional) Stop the Reaction: The reaction can be stopped by adding a quenching solution, such as Tris-HCl or lysine, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein to avoid high background fluorescence in imaging applications. Gel filtration is a common and effective method for this separation.

  • Prepare the Gel Filtration Column: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4) according to the manufacturer's instructions.

  • Apply the Sample: Carefully load the reaction mixture onto the top of the column.

  • Elute the Conjugate: Elute the column with Purification Buffer. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.

  • Collect Fractions: Collect the fractions containing the labeled protein.

  • Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage. Protect from light.

Characterization of the Labeled Protein

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the excitation maximum of BDP TR (~589 nm, Amax).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (CF280 for BDP TR is approximately 0.19).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration using the following formula:

    • Dye Concentration (M) = Amax / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of BDP TR at its Amax (~60,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterSymbolValue
BDP TR Molar Extinction Coefficientε_dye~60,000 cm⁻¹M⁻¹
BDP TR Correction Factor at 280 nmCF280~0.19

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) - Inactive NHS ester due to moisture.- Use fresh, high-quality anhydrous DMSO or DMF. Prepare dye stock solution immediately before use.
- Suboptimal pH of the reaction buffer.- Ensure the pH of the labeling reaction is between 8.3 and 8.5.
- Presence of primary amines in the protein buffer.- Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.
High Background in Microscopy - Incomplete removal of unreacted dye.- Ensure thorough purification of the labeled protein, for example, by using a longer gel filtration column or a different purification method like dialysis.
Precipitation of Protein - High concentration of organic solvent from the dye stock.- Keep the volume of the dye stock solution to a minimum, typically less than 10% of the total reaction volume.
- Protein instability at the labeling pH.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Visualizations

G This compound Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT Mix->Incubate Purify Gel Filtration Incubate->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein DOL Determine DOL LabeledProtein->DOL Microscopy Fluorescence Microscopy LabeledProtein->Microscopy

Caption: Workflow for labeling proteins with this compound.

G Reaction of this compound with a Primary Amine BDP_NHS BDP TR-NHS Ester Plus + BDP_NHS->Plus Reacts pH 8.3-8.5 BDP_NHS->Reacts Protein_NH2 Protein-NH2 Protein_NH2->Reacts Plus->Protein_NH2 Labeled_Protein BDP TR-CO-NH-Protein Reacts->Labeled_Protein Plus2 + Reacts->Plus2 NHS N-hydroxysuccinimide Plus2->NHS

Caption: Chemical reaction between this compound and a protein.

References

Application Note: A Step-by-Step Guide for Conjugating BDP TR NHS Ester to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a detailed protocol for the fluorescent labeling of antibodies with BDP TR NHS ester for use in various immunoassays.

Introduction

Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics. The conjugation of a fluorophore to an antibody allows for the detection and quantification of specific antigens in a variety of applications, including flow cytometry, immunofluorescence microscopy, and ELISAs. BDP TR is a bright and photostable borondipyrromethene dye with excitation and emission maxima close to those of Texas Red, making it suitable for the red fluorescence channel.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative, this compound, is an amine-reactive reagent designed for covalently labeling proteins.[1][3]

The NHS ester moiety reacts specifically and efficiently with primary amine groups (–NH₂) found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains.[4] This reaction, performed under neutral to slightly basic conditions (pH 8.0-8.5), results in the formation of a stable, covalent amide bond.

This guide provides a detailed, step-by-step protocol for the successful conjugation of this compound to antibodies, including antibody preparation, the conjugation reaction, purification of the conjugate, and characterization by calculating the Degree of Labeling (DOL).

Materials and Reagents

  • Antibody (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.

  • Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or gel filtration columns (e.g., PD MiniTrap™ G-25).

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer (for absorbance measurements)

  • Microcentrifuge

  • Pipettes and tips

  • Reaction tubes

Quantitative Data Summary

Successful antibody conjugation depends on carefully controlling several quantitative parameters. The tables below summarize the key spectral properties of the BDP TR dye and the recommended reaction conditions.

Table 1: Spectral Properties of BDP TR

Parameter Value Reference
Excitation Maximum (λ_ex_) ~589 nm
Emission Maximum (λ_em_) ~616 nm
Molar Extinction Coefficient (ε) ~60,000 - 69,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀)* ~0.19

*The CF₂₈₀ is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max_. This value is critical for accurately calculating the Degree of Labeling.

Table 2: Recommended Experimental Parameters

Parameter Recommended Range Notes Reference
Antibody Concentration 1 - 3 mg/mL Higher concentrations are generally more efficient.
Reaction Buffer pH 8.3 - 8.5 Optimal for the reaction between NHS esters and primary amines.
Molar Ratio (Dye:Antibody) 5:1 to 15:1 This must be optimized for each antibody to achieve the desired DOL.
Reaction Time 1 - 2 hours (Room Temp) or Overnight (4°C) Longer incubation at lower temperatures can sometimes increase labeling efficiency.

| Optimal Degree of Labeling (DOL) | 2 - 10 | A DOL in this range typically provides strong fluorescence without significant quenching or loss of antibody function. | |

Experimental Protocols

This section details the step-by-step methodology for labeling an antibody with this compound.

Step 1: Antibody Preparation and Buffer Exchange

It is critical to remove any amine-containing substances (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the antibody for reaction with the NHS ester.

  • Select a Purification Method: Use a spin filter or desalting column appropriate for the volume and concentration of your antibody. Centrifugal filters with a 10 kDa molecular weight cut-off are suitable for most IgG antibodies.

  • Buffer Exchange:

    • Pre-rinse the filter device with an appropriate amine-free buffer (e.g., PBS).

    • Add your antibody solution to the filter device. If the volume is low, add Conjugation Buffer to a total volume of ~450 µL.

    • Centrifuge according to the manufacturer's instructions to concentrate the antibody.

    • Discard the flow-through.

    • Re-suspend the concentrated antibody in Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).

    • Repeat the concentration and re-suspension steps at least three times to ensure complete removal of interfering substances.

  • Final Concentration: After the final wash, recover the purified antibody and adjust its concentration to 1-3 mg/mL using the Conjugation Buffer. Determine the final antibody concentration by measuring its absorbance at 280 nm.

Step 2: this compound Stock Solution Preparation

NHS esters are moisture-sensitive and should be dissolved immediately before use.

  • Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the compound (this may vary based on the exact molecular weight).

  • Vortex briefly to ensure the dye is fully dissolved.

Step 3: Conjugation Reaction
  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., a 10:1 dye:antibody ratio).

    • Example Calculation: For 100 µL of a 2 mg/mL IgG solution (MW ~150,000 g/mol ):

      • Moles of Ab = (0.1 mL * 2 mg/mL) / 150,000 mg/mmol = 1.33 nmol

      • Moles of Dye needed (10x ratio) = 1.33 nmol * 10 = 13.3 nmol

      • Volume of 10 mM Dye Stock = 13.3 nmol / 10 nmol/µL = 1.33 µL

  • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Incubate for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can proceed overnight at 4°C.

Step 4: Quenching the Reaction
  • To stop the labeling reaction, add a quenching agent that contains a primary amine to consume any unreacted NHS ester.

  • Add 1 M Tris-HCl or Glycine to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Antibody-Dye Conjugate

It is essential to remove all unconjugated BDP TR dye to prevent high background fluorescence in subsequent applications.

  • Prepare the Desalting Column: Use a spin desalting column with a molecular weight cut-off suitable for antibodies (e.g., 40K). Equilibrate the column by centrifuging it with PBS according to the manufacturer's protocol.

  • Load the Sample: Carefully apply the entire quenched reaction mixture to the center of the column resin.

  • Elute the Conjugate: Place the column in a clean collection tube and centrifuge as recommended by the manufacturer. The purified antibody-dye conjugate will be in the eluate.

Characterization: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. It is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~589 nm).

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~589 nm (A_max_).

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ – (A_max_ × CF₂₈₀)] / ε_protein_

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A_max_: Absorbance of the conjugate at the dye's λ_max_ (~589 nm).

      • CF₂₈₀: Correction factor for the dye (see Table 1, ~0.19).

      • ε_protein_: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).

  • Calculate the Degree of Labeling (DOL).

    • DOL = A_max_ / (ε_dye_ × Protein Concentration (M))

      • ε_dye_: Molar extinction coefficient of the BDP TR dye at its λ_max_ (see Table 1).

An optimal DOL is typically between 2 and 10 for most antibody applications.

Visualized Workflows and Mechanisms

Chemical Reaction Pathway

The diagram below illustrates the chemical reaction between the this compound and a primary amine on an antibody.

G Antibody Antibody H₂N-Lysine Conjugate BDP TR-Antibody Conjugate Stable Amide Bond Antibody:lysine->Conjugate + BDP_NHS BDP TR Dye NHS Ester BDP_NHS:nhs->Conjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) Reactants_Node Reaction (pH 8.3-8.5) Products_Node Reactants_Node->Products_Node

Caption: Covalent bond formation between this compound and an antibody.

Experimental Workflow

This diagram outlines the complete step-by-step process for antibody conjugation.

G start Start prep_ab Step 1: Antibody Preparation (Buffer Exchange to pH 8.5) start->prep_ab conjugate Step 3: Conjugation Reaction (1-2h at RT, in dark) prep_ab->conjugate prep_dye Step 2: Prepare this compound (10 mM in anhydrous DMSO) prep_dye->conjugate quench Step 4: Quench Reaction (Add Tris or Glycine) conjugate->quench purify Step 5: Purify Conjugate (Spin Desalting Column) quench->purify characterize Step 6: Characterization (Measure A280/Amax and Calculate DOL) purify->characterize end End: Store Conjugate at 4°C or -20°C characterize->end

Caption: Workflow for the conjugation of this compound to antibodies.

References

Application Notes and Protocols for BDP TR NHS Ester Labeling of Peptides for Fluorescence Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution, making it highly suitable for high-throughput screening (HTS) and drug discovery. The assay principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. Small, unbound fluorescent molecules rotate rapidly, leading to depolarization of emitted light, while the larger complex tumbles slower, resulting in a higher degree of polarization.

This document provides detailed application notes and protocols for the use of BDP TR NHS ester, a bright and photostable red fluorescent dye, for labeling peptides to be used as tracers in FP assays. BDP TR is an excellent choice for FP due to its relatively long fluorescence lifetime (typically >5 nanoseconds), high quantum yield, and spectral properties that minimize interference from autofluorescence in biological samples.[1][2]

Properties of this compound

BDP TR (BODIPY® TR) is a borondipyrromethene dye with spectral characteristics similar to Texas Red. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[1]

PropertyValueReference
Excitation Maximum (λex)~589 nm[2]
Emission Maximum (λem)~617 nm[2]
Molar Extinction Coefficient (ε)~68,000 cm⁻¹M⁻¹
Fluorescence Lifetime (τ)~5.4 ns
Recommended for FP AssaysYes

Experimental Protocols

Protocol 1: this compound Labeling of Peptides

This protocol outlines the steps for conjugating this compound to a peptide containing a primary amine.

Materials:

  • Peptide with a primary amine (N-terminal or lysine side chain)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While vortexing the peptide solution, slowly add a 5 to 10-fold molar excess of the dissolved this compound. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled peptide from the unreacted dye and other reaction components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for peptide purification.

    • Column: C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the labeled peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at both 214 nm (peptide backbone) and ~589 nm (BDP TR dye).

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.

    • Determine the degree of labeling (see Protocol 2).

    • Lyophilize the purified, labeled peptide and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Measure the absorbance of the purified BDP TR-labeled peptide solution at 280 nm (A₂₈₀) and ~589 nm (A_max).

  • Calculate the concentration of the dye:

    • [Dye] (M) = A_max / ε_dye

      • ε_dye for BDP TR is ~68,000 M⁻¹cm⁻¹

  • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm:

    • [Peptide] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_peptide

      • CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye). This value may need to be determined empirically for BDP TR.

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be estimated based on its amino acid sequence.

  • Calculate the DOL:

    • DOL = [Dye] / [Peptide]

A DOL of approximately 1 is often ideal for FP assays to avoid fluorescence quenching.

Protocol 3: Fluorescence Polarization Binding Assay

This protocol describes a direct binding assay to determine the interaction between a BDP TR-labeled peptide and a larger protein.

Materials:

  • BDP TR-labeled peptide (tracer)

  • Unlabeled binding partner (e.g., protein)

  • Assay Buffer (e.g., PBS or Tris buffer, pH 7.4, with 0.01% Tween-20 or 0.1 mg/mL BSA to prevent non-specific binding)

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-binding microplates (e.g., 96-well or 384-well)

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled protein in the assay buffer.

    • Prepare a solution of the BDP TR-labeled peptide at a constant concentration (typically in the low nanomolar range, below the expected dissociation constant, Kd). The optimal concentration should be determined empirically to give a stable and sufficiently high fluorescence signal.

  • Binding Reaction:

    • In the microplate, mix the serially diluted protein with the constant concentration of the labeled peptide. Include wells with only the labeled peptide (for minimum polarization) and wells with buffer only (for background).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. Set the excitation and emission wavelengths appropriate for BDP TR (e.g., Ex: 585 nm, Em: 620 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the mP values against the concentration of the unlabeled protein.

    • Fit the data to a sigmoidal binding curve (e.g., one-site specific binding) using a suitable software (e.g., GraphPad Prism) to determine the dissociation constant (Kd) and the assay window (ΔmP = mP_bound - mP_free). A good FP assay typically has an assay window of at least 100 mP.

Data Presentation

Example Data for a BODIPY TMR-labeled Peptide*

*Data presented here is for a peptide labeled with BODIPY TMR, a dye with similar spectral properties to BDP TR, and is intended for illustrative purposes. Actual results with BDP TR may vary.

Table 1: Quantitative Parameters of a Representative FP Binding Assay

ParameterValue
Labeled Peptide (Tracer) Concentration10 nM
Unlabeled Protein Concentration Range0.1 nM - 10 µM
Free Tracer Polarization (mP_free)50 mP
Bound Tracer Polarization (mP_bound)250 mP
Assay Window (ΔmP)200 mP
Determined Dissociation Constant (Kd)100 nM

Table 2: Troubleshooting Common Issues in FP Assays

IssuePotential Cause(s)Suggested Solution(s)
Low Assay Window (<100 mP)- Labeled peptide is too large.- Insufficient change in molecular volume upon binding.- Low labeling efficiency.- Use a smaller peptide if possible.- Ensure a significant size difference between the peptide and its binding partner.- Optimize the labeling reaction and purify the labeled peptide thoroughly.
High Variability in mP Readings- Peptide aggregation.- Non-specific binding to the plate.- Insufficient mixing or incubation time.- Add a non-ionic detergent (e.g., 0.01% Tween-20) or carrier protein (e.g., 0.1 mg/mL BSA) to the assay buffer.- Use low-binding microplates.- Ensure proper mixing and allow sufficient time to reach equilibrium.
No Saturation of the Binding Curve- Protein concentration is not high enough.- Weak binding affinity.- Non-specific binding.- Increase the maximum concentration of the unlabeled protein.- If affinity is very low, FP may not be the ideal method.- Include appropriate controls and optimize buffer conditions to minimize non-specific interactions.

Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification & Characterization cluster_assay Fluorescence Polarization Assay peptide Peptide (with primary amine) reaction Labeling Reaction (pH 8.3-8.5) peptide->reaction dye BDP TR NHS Ester dye->reaction hplc RP-HPLC Purification reaction->hplc dol DOL Calculation hplc->dol tracer BDP TR-labeled Peptide (Tracer) dol->tracer binding Binding Assay (Titration) tracer->binding protein Unlabeled Protein protein->binding analysis Data Analysis (Kd Determination) binding->analysis

Caption: Experimental workflow for BDP TR peptide labeling and FP assay.

fp_principle cluster_free Free Labeled Peptide cluster_bound Peptide-Protein Complex free_peptide BDP TR-Peptide free_rotation Fast Rotation free_peptide->free_rotation in solution low_fp Low Polarization free_rotation->low_fp bound_complex BDP TR-Peptide + Protein slow_rotation Slow Rotation bound_complex->slow_rotation binding high_fp High Polarization slow_rotation->high_fp

Caption: Principle of Fluorescence Polarization.

References

Application Notes and Protocols for the Purification of BDP TR NHS Ester Labeled Proteins by Gel Filtration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique for elucidating biological processes, enabling applications from in vitro assays to advanced cellular imaging. The BODIPY™ TR (BDP TR) fluorophore is a bright, photostable dye with a red emission spectrum, making it an excellent choice for protein conjugation. The N-hydroxysuccinimide (NHS) ester functional group of BDP TR NHS ester reacts efficiently with primary amines (such as the N-terminus and the ε-amino group of lysine residues) on proteins to form stable amide bonds.

Following the labeling reaction, it is critical to remove any unconjugated dye. Free dye can lead to high background signals and inaccurate quantification in downstream applications. Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is an ideal method for this purification step. It is a gentle, non-denaturing technique that separates molecules based on their hydrodynamic radius.[1][2] Larger molecules, like the labeled protein, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, such as the free this compound, enter the pores and are retarded, eluting later. This process effectively separates the protein-dye conjugate from contaminants.[3][4]

This document provides a detailed protocol for the labeling of an antibody (Immunoglobulin G, IgG) with BDP TR-X NHS ester (a commonly used, amine-reactive form of the dye) and subsequent purification of the conjugate using gel filtration.[5] It also includes methods for quantitative analysis and troubleshooting common issues.

Quantitative Data Summary

Successful and reproducible protein labeling depends on the careful control of reaction parameters. The following tables provide recommended starting conditions for labeling a typical IgG antibody (~150 kDa) with BDP TR-X NHS ester and the necessary specifications for quantitative analysis.

Table 1: Recommended Reaction Conditions for IgG Labeling

ParameterRecommended ValueNotes
Protein Concentration2 - 5 mg/mLHigher concentrations can improve labeling efficiency. Ensure the protein is in an amine-free buffer.
Dye:Protein Molar Ratio10:1 to 20:1This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Start with a 15:1 ratio for initial experiments.
Reaction Buffer0.1 M Sodium BicarbonateThe optimal pH for NHS ester reactions is between 8.0 and 8.5 to ensure primary amines are deprotonated and reactive.
Reaction Time1 - 2 hoursIncubation time can be adjusted to control the extent of labeling. Protect the reaction from light.
Reaction TemperatureRoom Temperature (20-25°C)Gentle mixing during incubation is recommended to ensure homogeneity.

Table 2: Specifications for BDP TR-X NHS Ester and a Typical IgG

ParameterBDP TR-X NHS EsterImmunoglobulin G (IgG)
Molecular Weight ~634.5 g/mol ~150,000 g/mol
Excitation Maximum (λex) ~589 nmN/A
Emission Maximum (λem) ~616 nmN/A
Molar Extinction Coefficient (ε) 60,000 L⋅mol⁻¹⋅cm⁻¹ at 589 nm~210,000 L⋅mol⁻¹⋅cm⁻¹ at 280 nm
A₂₈₀ Correction Factor (CF₂₈₀) 0.19N/A

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the labeling of an IgG antibody with BDP TR-X NHS ester and purification via gel filtration.

Protocol 1: BDP TR-X NHS Ester Labeling of IgG

Materials:

  • Purified IgG antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).

  • BDP TR-X NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortexer or rotator

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the concentration of the purified IgG to 2 mg/mL in PBS.

    • Important: Ensure the antibody solution is free from amine-containing substances like Tris, glycine, or ammonium salts, and stabilizing proteins like BSA, as these will compete with the labeling reaction.

    • For 1 mg of IgG, you will have 500 µL of the 2 mg/mL solution.

    • Add 50 µL of 1 M Sodium Bicarbonate buffer (pH 8.3) to the 500 µL of antibody solution to raise the pH for the reaction.

  • Prepare the Dye Stock Solution:

    • Immediately before use, allow the vial of BDP TR-X NHS ester to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount of BDP TR-X NHS ester in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution, dissolve ~0.63 mg of the dye (MW 634.5) in 100 µL of DMSO. Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Calculate the volume of the 10 mM dye stock solution needed for the desired dye:protein molar ratio. For a 15:1 molar ratio with 1 mg of IgG:

      • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Dye = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

      • Volume of Dye Stock = (1.0 x 10⁻⁷ mol) / (0.01 mol/L) = 1.0 x 10⁻⁵ L = 10 µL

    • Add 10 µL of the 10 mM BDP TR-X NHS ester stock solution to the antibody solution. Add the dye dropwise while gently vortexing to ensure efficient mixing and to avoid protein precipitation.

    • Incubate the reaction for 1 hour at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). Place on a rotator for gentle, continuous mixing.

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the quenching buffer to scavenge any unreacted NHS ester.

    • Add 50 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of Labeled Antibody by Gel Filtration (Spin Column)

Materials:

  • Gel filtration desalting spin column (e.g., Sephadex G-25 medium, suitable for proteins >5 kDa).

  • Collection tubes (microcentrifuge tubes).

  • Centrifuge.

  • PBS, pH 7.4.

Procedure:

  • Prepare the Spin Column:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column into a 2 mL collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 300-500 µL of PBS (pH 7.4) to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat this wash step at least two more times to ensure the column is fully equilibrated with the buffer.

  • Purify the Labeled Protein:

    • Place the equilibrated column into a new, clean collection tube.

    • Carefully apply the entire quenched reaction mixture (~610 µL) to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein.

    • The eluate in the collection tube is the purified BDP TR-labeled antibody. The unreacted dye and quenching reagents remain in the column resin.

  • Store the Labeled Protein:

    • Store the purified conjugate at 4°C for short-term storage (up to 1 month) or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol to a final concentration of 50% and store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 3: Quantitative Analysis of the Labeled Protein

To ensure the quality and reproducibility of experiments, it is essential to determine the final protein concentration and the Degree of Labeling (DOL).

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the BDP TR dye, ~589 nm (A_max).

    • Use PBS as a blank. If the absorbance readings are too high, dilute the sample with PBS and account for the dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL):

    • Step 1: Calculate the molar concentration of the protein.

      • The absorbance at 280 nm is a combination of the protein's absorbance and the dye's absorbance. The dye's contribution must be subtracted using the correction factor (CF₂₈₀).

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

      • Protein Concentration (M) = (Corrected A₂₈₀) / ε_protein

      • Where:

        • CF₂₈₀ for BDP TR-X = 0.19

        • ε_protein for IgG = 210,000 L⋅mol⁻¹⋅cm⁻¹

    • Step 2: Calculate the molar concentration of the dye.

      • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • ε_dye for BDP TR-X = 60,000 L⋅mol⁻¹⋅cm⁻¹

    • Step 3: Calculate the DOL.

      • DOL = Dye Concentration (M) / Protein Concentration (M)

      • An optimal DOL for antibodies is typically between 3 and 7. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.

Visualizations

Experimental Workflow

The overall process from antibody preparation to purified conjugate can be visualized as a straightforward workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare IgG (2 mg/mL in PBS) add_buffer Adjust pH with Bicarbonate Buffer (pH 8.3) prep_protein->add_buffer prep_dye Prepare BDP TR-X NHS (10 mM in DMSO) conjugate Add Dye to IgG (1 hr, RT, dark) prep_dye->conjugate add_buffer->conjugate quench Quench with Tris-HCl conjugate->quench gel_filtration Gel Filtration (Spin Column) quench->gel_filtration analysis Quantitative Analysis (DOL Calculation) gel_filtration->analysis storage Store Conjugate (-20°C) analysis->storage

Caption: Experimental workflow for protein labeling and purification.

Gel Filtration Purification Principle

The chromatogram below illustrates the separation principle of gel filtration. The larger protein-dye conjugate elutes first, followed by the smaller, unconjugated dye molecule.

Caption: Representative gel filtration chromatogram.

Application Example: FRET Biosensor for Kinase Activity

BDP TR-labeled proteins are frequently used in Förster Resonance Energy Transfer (FRET) assays. A FRET-based biosensor can be designed to detect kinase activity. In this example, a kinase substrate peptide is flanked by a donor fluorophore (e.g., a green fluorescent protein) and an acceptor fluorophore (BDP TR).

FRET_biosensor cluster_inactive Inactive State (Low FRET) cluster_active Active State (High FRET) inactive_state Kinase Substrate (Unphosphorylated) donor1 Donor (GFP) acceptor1 Acceptor (BDP TR) active_state Kinase Substrate (Phosphorylated) inactive_state->active_state Kinase + ATP donor1->acceptor1 Low Energy Transfer active_state->inactive_state Phosphatase donor2 Donor (GFP) acceptor2 Acceptor (BDP TR) donor2->acceptor2 High Energy Transfer (FRET)

Caption: FRET biosensor for kinase activity.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) Suboptimal pH: Reaction pH is below 8.0, leaving primary amines protonated and unreactive.Ensure the reaction buffer is at pH 8.0-8.5. Use a fresh sodium bicarbonate buffer.
Presence of competing amines: Buffer contains Tris, glycine, or other primary amines.Dialyze the protein into an amine-free buffer like PBS before starting the labeling reaction.
Hydrolyzed NHS ester: The dye has been exposed to moisture.Use anhydrous DMSO for the dye stock. Allow the dye vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock immediately before use.
Insufficient dye: The dye:protein molar ratio is too low.Increase the molar excess of the BDP TR-X NHS ester in the reaction.
Protein Precipitation/Aggregation High labeling stoichiometry: Too many hydrophobic dye molecules are attached to the protein, reducing its solubility.Reduce the dye:protein molar ratio. Shorten the reaction time.
High concentration of organic solvent: Adding too much DMSO/DMF at once can denature the protein.Add the dye stock solution to the protein solution slowly and dropwise while gently stirring or vortexing. Keep the final organic solvent concentration below 10%.
Suboptimal buffer conditions: The protein is not stable in the labeling or storage buffer.Perform a buffer screen to find optimal pH and ionic strength. Consider adding stabilizing agents like glycerol (5-10%) or arginine (50-100 mM) to the storage buffer.
Poor Recovery After Gel Filtration Protein aggregation: Aggregated protein may be lost in the column matrix or during pre-centrifugation.Before loading, centrifuge the labeled protein solution at >10,000 x g for 10 minutes to pellet any large aggregates. Optimize labeling conditions to prevent aggregation.
Non-specific binding: The protein is interacting with the gel filtration resin.Ensure the ionic strength of the buffer is sufficient (e.g., PBS with 150 mM NaCl) to minimize ionic interactions with the resin.
Free Dye Detected in Final Product Column overloading: The sample volume exceeds the capacity of the spin column.Ensure the sample volume is within the manufacturer's recommended limits for the spin column (typically 10-15% of the resin bed volume).
Insufficient separation: The size difference between the protein and the dye is not large enough for the chosen resin.Use a gel filtration resin with an appropriate fractionation range (e.g., G-25 or G-50 for antibodies and small dyes). For complete removal, a second pass through a fresh column may be necessary.

References

BDP TR NHS Ester: Application Notes and Protocols for Biomolecule Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the conjugation of BDP TR NHS ester to biomolecules, particularly proteins and peptides. BDP TR is a bright and photostable borondipyrromethene-based fluorophore, making it an excellent choice for a variety of fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization studies. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for efficient and specific covalent labeling of primary amines on biomolecules.

Introduction to this compound Conjugation

This compound reacts with primary amino groups (-NH2), present at the N-terminus of proteins and on the side chain of lysine residues, to form a stable amide bond. This reaction is highly dependent on pH, with optimal conditions typically being slightly basic (pH 8.0-9.0). At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester, a competing reaction, is still manageable.

Key Features of BDP TR Dye:

  • High Fluorescence Quantum Yield: Provides bright fluorescent signals for sensitive detection.[1][2]

  • Excellent Photostability: Resists photobleaching, allowing for longer exposure times in imaging applications.[1]

  • Red Fluorescent Emission: Suitable for multiplexing with other fluorophores.

  • Low Molecular Weight: Minimizes potential steric hindrance and disruption of biomolecule function.[3]

Data Presentation: Properties and Reaction Parameters

Table 1: Spectroscopic Properties of BDP TR
PropertyValue
Excitation Maximum (λex)~589 nm[1]
Emission Maximum (λem)~616 nm
Molar Extinction Coefficient (ε)~69,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.9
Table 2: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommended RangeNotes
pH 8.0 - 9.0A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester hydrolysis.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris, will compete with the target biomolecule for the NHS ester and should be avoided.
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare the stock solution immediately before use.
Molar Ratio (Dye:Protein) 5:1 to 20:1The optimal ratio depends on the number of available amines on the target protein and the desired degree of labeling (DOL). Start with a 10:1 to 15:1 ratio for initial experiments.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
Table 3: Illustrative Reaction Time and Temperature vs. Expected Outcome

The following data is illustrative and serves as a starting point for optimization. The optimal conditions will vary depending on the specific biomolecule and desired Degree of Labeling (DOL).

Reaction TemperatureReaction TimeExpected Degree of Labeling (DOL)Notes
Room Temperature (20-25°C)1 - 2 hoursModerate to HighConvenient and generally sufficient for many proteins. Longer times can lead to increased hydrolysis of the NHS ester.
4°C4 - 12 hours (overnight)Moderate to HighReduces the rate of NHS ester hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are needed to achieve a higher DOL.
37°C30 minutes - 1 hourHighIncreases the reaction rate but also significantly increases the rate of NHS ester hydrolysis. May be suitable for rapid labeling but requires careful optimization to avoid dye degradation and low efficiency.

Experimental Protocols

Materials
  • This compound

  • Biomolecule (e.g., protein, peptide) containing primary amines

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; or 0.1 M phosphate buffer, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Protocol for Protein Labeling
  • Prepare the Biomolecule Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 15:1 is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step will react with any unreacted NHS ester.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the BDP TR dye (~589 nm).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.0-9.0) conjugation Mix and Incubate (RT for 1-2h or 4°C for 4-12h) prep_protein->conjugation prep_dye Prepare this compound Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

This compound Conjugation Workflow

egfr_signaling_pathway EGFR Signaling Pathway Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space egf BDP TR-EGF Ligand egfr EGFR Monomer egf->egfr Binding egfr_dimer EGFR Dimer (Activated) egfr->egfr_dimer Dimerization & Autophosphorylation grb2 Grb2 egfr_dimer->grb2 Recruitment sos SOS grb2->sos Activation ras Ras sos->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation downstream Downstream Signaling (Proliferation, Survival, etc.) erk->downstream Signal Transduction

References

Optimizing BDP TR NHS Ester Labeling Reactions: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR (BDP TR) is a bright, photostable red fluorescent dye frequently used for labeling proteins, antibodies, and other biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative, BDP TR NHS ester, is a popular amine-reactive reagent that readily forms stable amide bonds with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins.[2][3] The efficiency of this labeling reaction is critically dependent on the reaction pH, which governs the nucleophilicity of the amino groups and the stability of the NHS ester.[2] This document provides detailed application notes and protocols to achieve optimal labeling efficiency with this compound, ensuring robust and reproducible results for your research and development needs.

The Critical Role of pH in this compound Labeling

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For the reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state (R-NH2).[4] However, the NHS ester is also susceptible to hydrolysis, a competing reaction that increases with pH and renders the dye inactive. Therefore, the selection of an optimal pH is a crucial balancing act between maximizing the reactivity of the target molecule and minimizing the hydrolysis of the this compound.

At acidic or neutral pH, primary amines are predominantly in their protonated form (R-NH3+), which is not nucleophilic, leading to poor labeling efficiency. As the pH increases into the alkaline range, the concentration of deprotonated amines increases, favoring the labeling reaction. However, at excessively high pH, the rate of NHS ester hydrolysis becomes dominant, leading to a significant reduction in labeling yield.

Quantitative Data on Reaction Parameters

The optimal pH for NHS ester labeling reactions is consistently reported to be in the range of 8.3 to 8.5 . This range provides the best compromise between amine reactivity and NHS ester stability. The following table summarizes the effect of pH on the stability of NHS esters, which directly impacts labeling efficiency.

pHHalf-life of NHS EsterImplication for Labeling Efficiency
7.04-5 hoursLow hydrolysis, but amine reactivity is also low, resulting in slow and potentially incomplete labeling.
8.01 hourA good balance between amine reactivity and ester stability, leading to efficient labeling.
8.3 - 8.5 Optimal Range Considered the optimal range for maximizing the labeling reaction while minimizing hydrolysis.
8.610 minutesThe rate of hydrolysis is significantly increased, leading to a rapid loss of reactive dye and reduced labeling efficiency.
> 9.0MinutesVery rapid hydrolysis of the NHS ester, making it unsuitable for efficient labeling.

Experimental Protocols

This section provides a detailed protocol for labeling a generic protein with this compound.

Materials and Reagents
  • This compound (stored at -20°C, desiccated, and protected from light)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Spectrophotometer for determining the degree of labeling

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) adjust_ph Adjust Protein Solution pH to 8.3 with 0.1 M Sodium Bicarbonate prep_protein->adjust_ph prep_dye Prepare this compound Stock (10 mg/mL in anhydrous DMSO/DMF) add_dye Add this compound to Protein Solution prep_dye->add_dye adjust_ph->add_dye incubate Incubate for 1-2 hours at RT (or overnight at 4°C) with gentle stirring add_dye->incubate quench Quench Reaction (add Tris-HCl to 50-100 mM) incubate->quench purify Purify Conjugate (Gel Filtration Column) quench->purify measure_absorbance Measure Absorbance (A280 and A589) purify->measure_absorbance calculate_dol Calculate Degree of Labeling (DOL) measure_absorbance->calculate_dol signaling_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Immunofluorescence Detection Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Ligand Ligand Ligand->Receptor Binding & Activation Effector Effector Protein Kinase_Cascade->Effector Phosphorylation pEffector Phosphorylated Effector Protein Effector->pEffector Transcription Gene Transcription pEffector->Transcription Nuclear Translocation Primary_Ab Primary Antibody pEffector->Primary_Ab Binding Secondary_Ab BDP TR-labeled Secondary Antibody Primary_Ab->Secondary_Ab Binding

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with BDP TR NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during labeling experiments with BDP TR NHS ester.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency, often resulting in a low Degree of Labeling (DOL), is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal labeling with this compound.

Question 1: Why is my protein labeling efficiency with this compound unexpectedly low?

Several factors throughout the experimental workflow can contribute to low labeling efficiency. A systematic evaluation of the following potential causes is crucial for successful troubleshooting.

Initial Checks & Potential Causes:
  • Suboptimal pH of the Reaction Buffer: The reaction between the NHS ester of BDP TR and primary amines (e.g., lysine residues, N-terminus) on the target molecule is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1][2][3] At lower pH values, the primary amines are protonated (R-NH3+) and are poor nucleophiles, leading to a significant decrease in reaction efficiency.[4] Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, inactivating the dye before it can react with the protein.[4]

  • Presence of Primary Amine-Containing Substances in the Buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane), glycine, or ammonium salts contain primary amines that will compete with the target protein for reaction with the this compound. This competition will significantly lower the labeling efficiency. It is crucial to perform the labeling reaction in an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.

  • Hydrolyzed/Inactive this compound: this compound is sensitive to moisture. Improper storage or handling can lead to hydrolysis of the NHS ester, rendering the dye inactive. It is essential to store the dye desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately or stored in small, tightly sealed aliquots at -20°C.

  • Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency. For optimal results, a protein concentration of 5-10 mg/mL is often recommended.

  • Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of this compound will result in a low DOL. Conversely, an excessive amount of dye does not guarantee a higher DOL and can lead to protein precipitation or fluorescence quenching due to over-labeling. The optimal molar ratio should be determined empirically for each protein. A common starting point is a 10- to 20-fold molar excess of the dye.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow to diagnose the cause of low labeling efficiency.

TroubleshootingWorkflow start Low Labeling Efficiency Observed check_pH Verify Buffer pH (Optimal: 8.3-8.5) start->check_pH check_buffer Check for Amine-Containing Buffers (e.g., Tris) check_pH->check_buffer Correct solution_pH Adjust pH to 8.3-8.5 check_pH->solution_pH Incorrect check_dye Assess this compound Activity (Proper Storage & Handling) check_buffer->check_dye Absent solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer Present check_concentration Verify Protein Concentration (Optimal: >2 mg/mL) check_dye->check_concentration Active solution_dye Use Fresh, Properly Stored Dye check_dye->solution_dye Suspected Inactivity check_ratio Evaluate Dye:Protein Molar Ratio check_concentration->check_ratio Optimal solution_concentration Concentrate Protein check_concentration->solution_concentration Too Low solution_ratio Optimize Molar Ratio (Titration Experiment) check_ratio->solution_ratio Suboptimal end_node Improved Labeling Efficiency check_ratio->end_node Optimal solution_pH->end_node solution_buffer->end_node solution_dye->end_node solution_concentration->end_node solution_ratio->end_node

A troubleshooting workflow for low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for labeling with this compound?

The recommended buffer is an amine-free buffer with a pH between 8.3 and 8.5. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer adjusted to the correct pH. Avoid buffers containing primary amines such as Tris and glycine.

Q2: How should I prepare and store my this compound stock solution?

This compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. To minimize hydrolysis, it is best to prepare fresh solutions for each labeling reaction. If storage is necessary, dispense the stock solution into small, single-use aliquots and store them at -20°C, protected from light and moisture.

Q3: My protein precipitates during the labeling reaction. What should I do?

Protein precipitation during labeling can be caused by several factors:

  • High dye-to-protein ratio: Too much dye can alter the protein's solubility. Try reducing the molar excess of the this compound.

  • Organic solvent concentration: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v). Adding the dye stock solution to the protein solution slowly while gently vortexing can help prevent localized high concentrations of the organic solvent.

  • Protein instability: The protein itself may be unstable under the reaction conditions. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Q4: How do I determine the Degree of Labeling (DOL)?

The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be calculated using the following steps:

  • Purify the conjugate: Remove any unreacted this compound from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Measure absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280), which corresponds to the protein concentration, and at the maximum absorbance wavelength of BDP TR (approximately 589 nm, Amax).

  • Calculate DOL: The DOL can be calculated using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    DOL = Amax / (ε_dye × Protein Concentration (M))

    Where:

    • A280 is the absorbance of the conjugate at 280 nm.

    • Amax is the absorbance of the conjugate at ~589 nm.

    • CF is the correction factor for the dye's absorbance at 280 nm (consult the dye's certificate of analysis for this value).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of BDP TR at ~589 nm.

Q5: Can I use a Tris-based buffer to quench the labeling reaction?

Yes, adding a quenching solution containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM is an effective way to stop the labeling reaction. The quenching agent will react with any remaining unreacted this compound.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table illustrates the stability of a typical NHS ester in an aqueous solution at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHHalf-life at 4°CHalf-life at Room Temperature
7.04-5 hours~1-2 hours
8.0~1 hour~30 minutes
8.610 minutes<10 minutes
9.0MinutesSeconds
(Data compiled from multiple sources describing general NHS ester chemistry)

Table 2: Recommended Starting Dye:Protein Molar Ratios for Antibody Labeling

This table provides a general guideline for the starting molar excess of dye to antibody for achieving a target Degree of Labeling (DOL). The optimal ratio will vary depending on the specific antibody and should be determined empirically.

Target DOLRecommended Molar Ratio (Dye:Protein)
2 - 45:1 to 10:1
4 - 610:1 to 15:1
6 - 815:1 to 20:1
(These are general recommendations and may require optimization)

Experimental Protocols

Detailed Protocol for Labeling an Antibody with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody. The reaction can be scaled up or down while maintaining the same reagent concentrations and ratios.

Materials:

  • 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate buffer (pH 8.3)

  • Purification column (e.g., desalting column)

  • Reaction tubes

  • Pipettes and tips

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody solution is at a concentration of at least 2 mg/mL. If necessary, concentrate the antibody solution.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to adjust the pH. For 1 mg of antibody in 0.5 mL of PBS, add 50 µL of 1 M sodium bicarbonate.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution based on the desired dye-to-protein molar ratio. For a 10:1 molar ratio with a 150 kDa antibody, you would add a specific volume of the 10 mg/mL dye stock.

    • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Labeled Antibody:

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically elute first as it is larger than the free dye.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and ~589 nm to determine the protein concentration and the Degree of Labeling (DOL) as described in the FAQ section.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) prep_dye 2. Prepare this compound Stock Solution (Anhydrous DMSO/DMF) mix 3. Mix Protein and Dye Solutions (Optimized Molar Ratio) prep_dye->mix incubate 4. Incubate (1-2h at RT or overnight at 4°C) mix->incubate purify 5. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze 6. Characterize Conjugate (Calculate DOL) purify->analyze store 7. Store Labeled Protein (4°C or -20°C) analyze->store

A general experimental workflow for labeling proteins.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Activation

BDP TR-labeled antibodies can be used to visualize and track receptor tyrosine kinases (RTKs) on the cell surface. This diagram illustrates a simplified RTK signaling pathway.

RTK_Pathway ligand Ligand (e.g., Growth Factor) rtk Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ligand->rtk:f0 Binds dimerization Receptor Dimerization & Autophosphorylation rtk->dimerization Induces downstream Downstream Signaling (e.g., MAPK, PI3K pathways) dimerization->downstream Activates

A simplified Receptor Tyrosine Kinase signaling pathway.

References

optimizing dye-to-protein ratio for BDP TR NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the dye-to-protein ratio when labeling with BDP TR NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?

A1: There is no single optimal ratio for all proteins. The ideal molar ratio of this compound to protein depends on the specific protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus) and its concentration. A typical starting point is a 10:1 to 15:1 molar ratio of dye to protein.[1] However, it is highly recommended to perform a titration series, testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that yields the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[2]

Q2: My protein precipitated during or after the labeling reaction. What went wrong?

A2: Protein precipitation can occur for several reasons:

  • High Degree of Labeling: BDP TR is a hydrophobic dye.[3] Attaching too many hydrophobic molecules can decrease the overall solubility of the protein conjugate, leading to aggregation. To resolve this, reduce the molar excess of the NHS ester in the reaction.

  • High Concentration of Organic Solvent: this compound is often dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the final concentration of the organic solvent is too high, it can denature and precipitate the protein. Aim to keep the final solvent concentration below 10%.

  • Incorrect Buffer Conditions: Ensure the buffer pH is stable and within the optimal range (7.2-8.5). Significant deviations can affect protein stability.

Q3: The labeling efficiency is very low, resulting in a low Degree of Labeling (DOL). How can I improve it?

A3: Low labeling efficiency is a common issue and can be addressed by optimizing several factors:

  • Buffer Choice: Do not use buffers containing primary amines , such as Tris or glycine. These will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.

  • Reaction pH: The reaction is highly pH-dependent. The optimal pH range for NHS ester reactions with primary amines is between 7.2 and 8.5. Below pH 7.2, the amine groups are protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester accelerates, reducing its availability to react with the protein.

  • Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL. Lower concentrations can significantly decrease the reaction's efficiency.

  • NHS Ester Activity: NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly. Always use a fresh solution of the dye dissolved in a high-quality, anhydrous solvent like DMSO or DMF. Ensure the vial is warmed to room temperature before opening to prevent moisture condensation.

  • Inaccessible Amines: The primary amines on the protein may be sterically hindered or buried within the protein's structure. If the native conformation is not critical, gentle denaturation might expose more labeling sites.

Q4: How do I remove the unconjugated (free) dye after the labeling reaction?

A4: Removing the free dye is crucial for accurate determination of the DOL and for preventing high background in downstream applications. The most common methods are:

  • Size-Exclusion Chromatography (Gel Filtration): This is the most effective method for separating the larger labeled protein from the smaller, unreacted dye molecules. Sephadex G-25 is a commonly used resin for this purpose.

  • Dialysis: This method can also be used to remove free dye, although it may be slower and less complete than gel filtration.

Q5: How do I calculate the Degree of Labeling (DOL)?

A5: The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using spectrophotometry after purifying the conjugate from free dye.

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of BDP TR (~589 nm, Amax).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration using its molar extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein.

The formula is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where:

  • A_max: Absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of the dye at its A_max.

  • CF_280: Correction factor (A280 of the free dye / A_max of the free dye).

Quantitative Data Summary

The following table summarizes the key reaction parameters for this compound labeling. These values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction Buffer PBS, Carbonate, Borate, HEPESAvoid buffers containing primary amines (e.g., Tris, Glycine).
Reaction pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5.
Reaction Time 30 - 60 minutesCan be extended (e.g., overnight on ice) for some proteins.
Reaction Temperature Room Temperature or 4°CRoom temperature is common for a 1-hour reaction.
Quenching Agent 20-100 mM Tris or GlycineOptional step to stop the reaction by consuming excess NHS ester.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein (e.g., IgG Antibody)
  • Protein Preparation:

    • Dissolve the protein in a compatible, amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

    • If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column against the reaction buffer.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10-20 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.

  • Labeling Reaction:

    • Calculate the volume of dye stock solution needed to achieve the desired dye:protein molar ratio.

    • While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stopping the Reaction (Optional):

    • To quench the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 20-100 mM and incubate for an additional 10-15 minutes.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column to separate the labeled protein (which elutes first) from the unconjugated dye.

    • Collect the colored fractions corresponding to the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).

    • Measure the absorbance at 280 nm (A280) and at the absorbance maximum for BDP TR (~589 nm, Amax).

  • Calculation:

    • Use the formula provided in FAQ #5 to calculate the DOL.

    • Note: The molar extinction coefficient (ε) for BDP TR is approximately 60,000 M⁻¹cm⁻¹. The correction factor (CF280) must be determined for the specific dye lot or obtained from the manufacturer. For IgG antibodies, the molar extinction coefficient is typically ~210,000 M⁻¹cm⁻¹.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 7.2-8.5) Mix Add Dye to Protein (Target Molar Ratio) Protein_Prep->Mix Dye_Prep Prepare Dye Stock (10-20 mM in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1 hr, RT, Dark) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Optional: Quench Analyze Calculate DOL (Spectrophotometry) Purify->Analyze Store Store Conjugate (-20°C or 4°C) Analyze->Store

Caption: Experimental workflow for this compound protein labeling.

G cluster_reactants Reactants cluster_products Products BDP_TR This compound Conditions pH 7.2 - 8.5 Aqueous Buffer Conjugate BDP TR-Protein (Stable Amide Bond) BDP_TR->Conjugate + Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Conjugate Conditions->Conjugate Reaction Byproduct NHS Byproduct

Caption: Reaction of this compound with a protein's primary amine.

References

BDP TR NHS Ester Conjugation Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TR NHS ester conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation and why is it critical?

The optimal pH for NHS ester conjugation reactions is between 8.3 and 8.5.[1][2] This pH is a crucial parameter for a successful reaction for two main reasons:

  • Amine Reactivity : The target of the NHS ester is a primary amine (-NH₂), such as the side chain of a lysine residue or the N-terminus of a protein.[3][4][5] For the amine to be reactive, it must be in its unprotonated form. At a pH below 7, most amines are protonated (-NH₃⁺) and are not effective nucleophiles, leading to a significant decrease in labeling efficiency.

  • NHS Ester Stability : While a higher pH increases the concentration of reactive amines, it also accelerates the hydrolysis of the NHS ester. In this competing reaction, water attacks the NHS ester, rendering it inactive and unable to conjugate to the target molecule. The pH range of 8.3-8.5 provides the best balance between having a sufficient concentration of reactive amines and minimizing the rate of NHS ester hydrolysis.

Q2: My conjugation efficiency is low. What are the common causes and how can I troubleshoot this?

Low conjugation efficiency is a frequent issue. The underlying causes can often be traced back to reaction conditions, reagent quality, or the properties of the protein itself.

// Nodes Problem [label="Low Conjugation\nEfficiency", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Cause1 [label="Incorrect pH", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="NHS Ester Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Suboptimal Molar Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Interfering Buffer Components", fillcolor="#FBBC05", fontcolor="#202124"]; Cause5 [label="Poor Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Cause6 [label="Inaccessible Amine Groups", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1 [label="Adjust pH to 8.3-8.5\nusing non-amine buffers\n(e.g., bicarbonate, borate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Prepare fresh dye solution\nimmediately before use.\nAvoid moisture.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize dye:protein ratio.\nStart with a range of\n10:1 to 40:1.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Perform buffer exchange to\nremove Tris, glycine, azide.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution5 [label="Store dye desiccated at -20°C.\nUse high-quality anhydrous\nDMSO or DMF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution6 [label="Consider denaturing protein\n(if function not required).\nUse linker arms.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label="Is the pH correct?"]; Problem -> Cause2 [label="Was the dye solution fresh?"]; Problem -> Cause3 [label="Is the molar ratio optimal?"]; Problem -> Cause4 [label="Does the buffer contain amines?"]; Problem -> Cause5 [label="Are reagents stored properly?"]; Problem -> Cause6 [label="Is the protein structure hindering access?"];

Cause1 -> Solution1 [color="#4285F4"]; Cause2 -> Solution2 [color="#4285F4"]; Cause3 -> Solution3 [color="#4285F4"]; Cause4 -> Solution4 [color="#4285F4"]; Cause5 -> Solution5 [color="#4285F4"]; Cause6 -> Solution6 [color="#4285F4"]; } dot

Figure 1. Troubleshooting flowchart for low conjugation efficiency.

Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are critical to maintain the reactivity of the this compound.

  • Storage : The dye should be stored at -20°C, protected from light, and kept in a desiccated environment. Moisture can lead to premature hydrolysis of the NHS ester group.

  • Handling : Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. This compound is often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. It is crucial to use high-quality, anhydrous solvents, as any water content will degrade the NHS ester. Stock solutions in DMF can be stored for 1-2 months at -20°C, while aqueous solutions should be used immediately.

Q4: Can I use buffers like Tris or PBS for my conjugation reaction?

This is a common source of error.

  • Tris and other amine-containing buffers : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the dye, significantly reducing the labeling efficiency.

  • Phosphate-Buffered Saline (PBS) : While PBS does not contain primary amines, its pH is typically around 7.2-7.4. At this pH, the conjugation reaction will be much slower because a smaller fraction of the protein's amine groups will be in the reactive, unprotonated state. While the reaction can still proceed, it will require longer incubation times and may result in a lower degree of labeling compared to reactions at pH 8.3-8.5.

Recommended buffers include 0.1 M sodium bicarbonate or sodium borate at pH 8.3-8.5.

Q5: My protein is precipitating after adding the this compound. What can I do?

Protein precipitation or aggregation can occur during the labeling reaction, especially with hydrophobic dyes like BDP TR.

  • Cause : The BDP TR dye is moderately hydrophobic. Covalently attaching multiple hydrophobic dye molecules to the surface of a protein can lead to changes in its tertiary structure and cause it to aggregate or precipitate.

  • Solutions :

    • Reduce the Molar Ratio : Use a lower molar excess of the dye in the reaction to reduce the final degree of labeling (DOL).

    • Decrease Protein Concentration : While optimal concentrations are often 1-10 mg/mL, lowering the concentration can sometimes reduce aggregation.

    • Add Solubilizing Agents : Including small amounts of non-ionic detergents or organic co-solvents (e.g., up to 10% DMSO) might help maintain protein solubility. However, this must be tested empirically to ensure it doesn't denature the protein or inhibit the reaction.

    • Use a Linker : Using a version of the dye with a built-in hydrophilic linker, such as BDP TR-X-NHS ester which contains a C6 linker, can help by providing better separation between the hydrophobic dye and the biomolecule.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, including relevant quantitative data and protocols.

Problem 1: Inconsistent Degree of Labeling (DOL)

Cause : The primary drivers for inconsistent DOL are variations in pH and the rate of NHS ester hydrolysis. The stability of the NHS ester is highly dependent on pH and temperature.

Solution : Tightly control the reaction pH and be mindful of the reagent's half-life under your experimental conditions.

pHTemperatureHalf-life of NHS Ester HydrolysisReference
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocol: Calculating the Degree of Labeling (DOL)

  • Measure Absorbance : After purifying the conjugate from free dye, measure the absorbance of the solution at 280 nm (for the protein) and at the absorption maximum of the BDP TR dye (~589 nm).

  • Calculate Protein Concentration :

    • First, correct the A₂₈₀ reading for the dye's contribution:

      • Corrected A₂₈₀ = A₂₈₀ - (A_max_of_dye * CF₂₈₀)

      • The correction factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value is dye-specific and should be provided by the manufacturer.

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration :

    • Dye Concentration (M) = A_max_of_dye / (ε_dye * path length)

      • ε_dye for BDP TR is approximately 60,000 cm⁻¹M⁻¹.

  • Calculate DOL :

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Problem 2: Non-specific Labeling or Side Reactions

Cause : While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues, particularly at higher pH values. Side reactions have been reported with tyrosine, serine, and threonine residues.

Solution :

  • pH Control : Sticking to the recommended pH of 8.3-8.5 helps maximize reactivity with primary amines while minimizing side reactions.

  • Reaction Time : Avoid unnecessarily long reaction times. For many proteins, incubation for 1-4 hours at room temperature is sufficient.

  • Purification : Thorough purification is essential to remove any non-covalently bound dye.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Competing Side Reaction BDP-NHS BDP TR NHS Ester Conjugate Stable Amide Bond (BDP-Protein) BDP-NHS->Conjugate + Protein-NH2 Protein (Primary Amine) NHS_byproduct NHS byproduct Conjugate->NHS_byproduct releases H2O Water (Hydrolysis) Inactive_Dye Inactive Carboxylate Dye BDP-NHS_side BDP TR NHS Ester BDP-NHS_side->Inactive_Dye + (accelerated at high pH)

Figure 2. Reaction pathways for this compound.

Problem 3: Difficulty Removing Unconjugated Dye

Cause : The hydrophobic nature of BDP TR can cause it to associate non-covalently with proteins, making it difficult to remove with standard purification methods. Ineffective purification leads to high background fluorescence and inaccurate DOL calculations.

Solution : Standard size-exclusion chromatography is the most common method. If this proves insufficient, more stringent methods may be required.

Purification MethodPrincipleProsCons
Size-Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size. The larger conjugate elutes before the smaller free dye.Mild conditions, preserves protein structure.Can lead to sample dilution; may not remove strongly non-covalently bound dye.
Dialysis Uses a semi-permeable membrane to remove small molecules (free dye) from a solution of larger molecules (protein).Simple setup.Very slow; may not be effective for hydrophobic dyes that aggregate.
Affinity Chromatography Captures the labeled protein using a resin that has an affinity for the dye, allowing unlabeled protein to be washed away.Highly specific for labeled molecules, resulting in high purity.Requires specific resins (e.g., cyclodextrin-based for hydrophobic dyes); elution step needed.

Experimental Protocol: General Protein Labeling

  • Prepare Protein : Dissolve the protein in a non-amine buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare Dye : Dissolve the this compound in a small amount of anhydrous DMSO or DMF.

  • React : Add the dye solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.

  • Incubate : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench (Optional) : The reaction can be stopped by adding an amine-containing buffer like Tris to a final concentration of ~50 mM. This will react with any remaining NHS ester.

  • Purify : Separate the labeled protein from the unreacted dye and quenching buffer using a suitable method like a desalting column (e.g., Sephadex G-25).

References

effect of buffer composition on BDP TR NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TR NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for reacting NHS esters with primary amines on proteins (such as the ε-amino group of lysine residues) is between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often recommended to balance the reactivity of the primary amines and the stability of the NHS ester.[3] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH (above 8.5-9.0), the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[1][3]

Q2: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for successful NHS ester conjugation. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium borate buffer

  • HEPES buffer

A buffer concentration of 0.1 M is generally recommended.

Q3: Which buffers and substances should be avoided in the labeling reaction?

It is crucial to avoid buffers containing primary amines, as they will compete with the target protein for reaction with the NHS ester. Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Other substances that can interfere with the reaction include:

  • Sodium azide: While low concentrations (≤ 3 mM) may not significantly interfere, higher concentrations should be avoided.

  • Glycerol: High concentrations of glycerol can decrease labeling efficiency.

If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.

Q4: How should I dissolve and store this compound?

This compound is sensitive to moisture and should be stored desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the NHS ester in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions of the NHS ester in an organic solvent can be stored at -20°C for 1-2 months.

Q5: What is the competing reaction to the labeling of the protein?

The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction becomes more significant at a higher pH and can lead to the inactivation of the this compound before it can react with the protein. The stability of the NHS ester is highly dependent on the pH of the aqueous solution.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling Incorrect buffer pH. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of primary amine-containing buffers or other interfering substances. Perform a buffer exchange to an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer. Avoid additives like Tris, glycine, and high concentrations of sodium azide.
Hydrolyzed this compound. Use freshly prepared this compound solution in anhydrous DMSO or DMF. Ensure proper storage of the solid NHS ester in a desiccated environment at -20°C.
Insufficient molar excess of this compound. Optimize the molar ratio of NHS ester to protein. A molar excess of the dye is typically required for efficient labeling.
Precipitation of the protein during or after labeling. High degree of labeling. Over-labeling can alter the solubility of the protein. Reduce the molar excess of the this compound or decrease the reaction time.
Use of a hydrophobic NHS ester. BDP TR is a relatively hydrophobic dye. If solubility is an issue, consider using a more hydrophilic linker if available, or perform the reaction in the presence of a small amount of a non-interfering solubilizing agent.
Incorrect buffer conditions. Ensure the buffer concentration and pH are optimal for your specific protein's stability.
Inconsistent labeling results. Variability in reagent quality. Use high-quality, anhydrous solvents and fresh this compound.
Inconsistent reaction conditions. Maintain consistent temperature, reaction time, and pH across experiments.

Quantitative Data

The efficiency of the labeling reaction is critically dependent on the pH, which influences both the reactivity of the primary amines on the protein and the rate of hydrolysis of the NHS ester.

Table 1: Half-life of NHS Esters at Different pH Values

This table summarizes the stability of a typical NHS ester in aqueous solution. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours
8.0251 hour
8.6410 minutes

Note: This data is for a typical NHS ester and can vary depending on the specific molecule.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general starting point for labeling proteins. Optimization may be required for your specific protein and application.

1. Buffer Preparation:

  • Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.5.

2. Protein Preparation:

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

3. This compound Solution Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

4. Labeling Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Gently mix the reaction mixture immediately.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reactions at 4°C are slower but can help to minimize hydrolysis of the NHS ester.

5. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

6. Purification:

  • Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

7. Determination of Degree of Labeling (DOL):

  • The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of BDP TR (approximately 589 nm).

Visualizations

Experimental Workflow for this compound Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_protein Prepare Protein Solution (1-10 mg/mL) prep_buffer->prep_protein mix Mix Protein and This compound prep_protein->mix prep_dye Prepare BDP TR NHS Ester Solution (in DMSO/DMF) prep_dye->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Conjugate (e.g., Determine DOL) purify->analyze

Caption: A general experimental workflow for labeling proteins with this compound.

Logical Relationship of Factors Affecting this compound Labeling

G cluster_factors Key Factors cluster_outcomes Outcomes pH Reaction pH Labeling_Efficiency Labeling Efficiency pH->Labeling_Efficiency Optimal 7.2-8.5 Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis Increases at high pH Buffer Buffer Composition Buffer->Labeling_Efficiency Amine-free is critical Protein_Stability Protein Stability Buffer->Protein_Stability Temp Temperature Temp->Labeling_Efficiency Faster at RT Temp->Hydrolysis Slower at 4°C Time Reaction Time Time->Labeling_Efficiency MolarRatio Molar Ratio (Dye:Protein) MolarRatio->Labeling_Efficiency Labeling_Efficiency->Hydrolysis Competing Reactions

Caption: Key factors influencing the outcome of a this compound labeling reaction.

Signaling Pathway Example: Protein Kinase Activity Assay using Fluorescence Polarization

BDP TR labeled peptides are excellent tools for studying protein kinase activity through fluorescence polarization (FP) assays. In this assay, a BDP TR-labeled peptide substrate for a specific kinase is used. When the peptide is not phosphorylated, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the peptide may bind to a larger antibody that is specific for the phosphorylated sequence. This binding event dramatically increases the effective size of the BDP TR-labeled molecule, slowing its rotation and leading to a high fluorescence polarization signal.

G cluster_assay Kinase Activity FP Assay Kinase Protein Kinase Phospho_Substrate Phosphorylated BDP TR-Peptide (Low FP) Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Substrate BDP TR-Peptide Substrate (Low FP) Substrate->Phospho_Substrate Complex Antibody-Phospho-Peptide Complex (High FP) Phospho_Substrate->Complex Antibody Phospho-specific Antibody Antibody->Complex Binding

Caption: A schematic of a fluorescence polarization-based protein kinase activity assay.

References

reducing background fluorescence in BDP TR NHS ester experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing BDP TR NHS ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: What are the primary sources of high background fluorescence in my this compound experiment?

High background fluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific binding.

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[1][2][3] Common sources include:

    • Endogenous Molecules: Molecules like collagen, elastin, NADH, and riboflavin can fluoresce, particularly in the blue to green spectrum.[3][4]

    • Fixation Method: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by creating fluorescent products through reactions with amines.

    • Culture Media: Phenol red and other components in cell culture media can be highly fluorescent.

  • Non-specific Binding: This occurs when the fluorescent probe binds to unintended targets.

    • Unbound Dye: Residual, unreacted this compound that was not adequately removed after the labeling reaction can bind non-specifically to cellular components.

    • Hydrolyzed Ester: this compound can hydrolyze in aqueous buffers. This hydrolyzed, non-reactive dye can still aggregate and stick to the sample.

    • Suboptimal Antibody Concentration: Using too high a concentration of a labeled antibody can lead to non-specific binding.

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues can lead to off-target antibody attachment.

Q2: How can I identify the source of the background signal?

Running the proper controls is crucial for diagnosing the source of high background.

  • Unstained Sample Control: Image a sample that has not been labeled with any fluorescent dye. Any signal detected in this control is due to autofluorescence.

  • Secondary Antibody-Only Control (if applicable): In immunofluorescence, a sample incubated only with the fluorescently labeled secondary antibody (without the primary antibody) will reveal non-specific binding of the secondary antibody.

  • Isotype Control (if applicable): An antibody of the same isotype and concentration as the primary antibody, but which does not target the protein of interest, can help determine if the primary antibody is binding non-specifically.

Q3: How can I minimize autofluorescence from my sample?

Several strategies can be employed to reduce autofluorescence:

  • Optimize Fixation:

    • Minimize the fixation time with aldehyde fixatives.

    • Consider alternative fixatives like ice-cold methanol, which may reduce autofluorescence.

  • Use Quenching Agents:

    • Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence, although its effectiveness can vary.

    • Commercial Quenching Reagents: Products like TrueVIEW® can effectively reduce autofluorescence from various sources.

  • Spectral Separation:

    • If possible, choose fluorophores that emit in the far-red or near-infrared spectrum to avoid the common green-yellow autofluorescence of many biological tissues.

Q4: What are the best practices for the this compound labeling reaction to minimize background?

A successful labeling reaction is key to reducing background from free dye.

  • pH Control: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH is between 8.3 and 8.5. Below this range, the reaction is slow, and above it, hydrolysis of the NHS ester is rapid.

  • Appropriate Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the NHS ester.

  • Fresh Dye Solution: Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive and can hydrolyze over time. Dissolve the ester in an anhydrous solvent like DMSO or DMF for initial stock preparation.

  • Molar Ratio Optimization: The molar ratio of this compound to your protein or antibody is critical. A high excess can lead to over-labeling and aggregation, while too little will result in inefficient labeling. Start with the recommended ratio and optimize as needed.

  • Thorough Purification: After the labeling reaction, it is essential to remove all unconjugated dye. Size-exclusion chromatography (e.g., gel filtration columns) is a common and effective method for purifying labeled proteins and antibodies.

Q5: How can I reduce non-specific binding during the staining protocol?

  • Effective Blocking: Use a suitable blocking agent to saturate non-specific binding sites before applying the fluorescently labeled probe. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.

  • Optimize Probe Concentration: Titrate your this compound-labeled antibody to find the lowest concentration that still provides a specific signal.

  • Thorough Washing: Increase the number and duration of wash steps after incubation with the fluorescent probe to remove unbound molecules. Adding a small amount of a mild detergent like Tween-20 to the wash buffer can also help.

Quantitative Data Summary

The following tables provide recommended starting parameters for your experiments. Note that these are starting points, and optimization is often necessary for each specific application.

Table 1: Recommended Parameters for this compound Labeling Reaction

ParameterRecommended ValueNotes
Reaction pH 8.3 - 8.5Crucial for optimal amine reactivity and minimal hydrolysis.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines (e.g., Tris).
Molar Excess of NHS Ester 8-foldEmpirical value for mono-labeling of many proteins. May require optimization.
Biomolecule Concentration 1-10 mg/mLA higher concentration can improve labeling efficiency.
Solvent for NHS Ester Stock Anhydrous DMSO or DMFUse high-quality, amine-free DMF.
Reaction Time 1 hour at room temperatureCan be optimized based on the reactivity of the target molecule.

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Action
High background in unstained control AutofluorescenceOptimize fixation, use a quenching agent, or switch to a far-red fluorophore.
Signal in secondary-only control Non-specific secondary antibody bindingIncrease blocking stringency, titrate secondary antibody concentration.
Diffuse, non-specific staining Unbound/hydrolyzed dye, excessive probe concentrationImprove post-labeling purification, titrate probe concentration, increase wash steps.
Low specific signal Inefficient labeling, low probe concentrationOptimize labeling reaction (pH, molar ratio), increase probe concentration.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general procedure for labeling an antibody. The amounts can be scaled as needed.

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.

    • Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, dialyze the antibody against the reaction buffer.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the ester in anhydrous DMSO. This solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required amount of this compound. A 10-fold molar excess is a good starting point for antibodies.

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., a desalting column) according to the manufacturer's instructions, equilibrating it with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Collect the fractions. The labeled antibody will typically elute first in the colored fractions, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

    • Pool the fractions containing the labeled antibody.

  • Storage:

    • Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C in single-use aliquots.

Protocol 2: Immunofluorescence Staining with a BDP TR-Labeled Antibody

This protocol is for staining adherent cells on coverslips.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Wash the cells briefly with PBS.

    • Fix the cells. For example, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the BDP TR-labeled primary antibody to its optimal concentration in the blocking buffer.

    • Remove the blocking buffer from the cells and add the diluted antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each to remove unbound antibodies.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with filter sets appropriate for BDP TR (Excitation/Emission maxima ~588/616 nm).

Visualizations

BDP_TR_NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_result Result Antibody Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix Combine & Incubate (1 hr, RT, dark) Antibody->Mix Dye This compound in Anhydrous DMSO Dye->Mix Column Size-Exclusion Chromatography Mix->Column Labeled_Ab Purified Labeled Antibody Column->Labeled_Ab Collect First Colored Fractions Free_Dye Unconjugated Free Dye Column->Free_Dye Discard Later Fractions

Caption: Workflow for labeling an antibody with this compound.

Troubleshooting_High_Background Start High Background Fluorescence Observed Check_Controls Analyze Controls Start->Check_Controls Unstained_High Signal in Unstained Control? Check_Controls->Unstained_High Secondary_High Signal in Secondary-Only Control? Unstained_High->Secondary_High No Autofluorescence Source: Autofluorescence Unstained_High->Autofluorescence Yes Secondary_Binding Source: Non-specific Secondary Binding Secondary_High->Secondary_Binding Yes Primary_Nonspecific Source: Non-specific Primary/ Probe Binding or Free Dye Secondary_High->Primary_Nonspecific No Fixation_Quench Action: - Optimize Fixation - Use Quenching Agent Autofluorescence->Fixation_Quench Block_Titrate_Secondary Action: - Increase Blocking - Titrate Secondary Ab Secondary_Binding->Block_Titrate_Secondary Purify_Titrate_Wash Action: - Improve Probe Purification - Titrate Probe Concentration - Increase Wash Steps Primary_Nonspecific->Purify_Titrate_Wash

Caption: Decision tree for troubleshooting high background fluorescence.

References

how to remove unconjugated BDP TR NHS ester from sample

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with BDP TR NHS ester, focusing on the critical step of removing unconjugated dye from your final sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to remove the unconjugated excess?

This compound is a fluorescent dye used for labeling biomolecules.[1] It contains an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (like the side chain of lysine residues in proteins) under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable covalent bond.[2][3][4] BDP TR dye is known for its brightness, high quantum yield, and hydrophobic properties.[1]

Removing the unconjugated (free) dye is critical for accurate downstream applications. Excess, non-covalently bound dye can lead to:

  • High background fluorescence, reducing the signal-to-noise ratio in imaging experiments.

  • Inaccurate quantification of labeling efficiency and protein concentration.

  • Potential non-specific interactions in cell-based assays or immunoassays.

Q2: How do I stop the labeling reaction before purification?

To prevent further labeling or side reactions, the excess, unreacted this compound should be quenched. This is done by adding a small molecule containing a primary amine. Common quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

  • Hydroxylamine

The quenching agent is typically added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature. This will react with and neutralize any remaining NHS esters.

Q3: What are the primary methods for removing unconjugated this compound?

The most common methods separate the small, unconjugated dye molecule (MW: ~635 Da) from the much larger labeled biomolecule (e.g., an antibody at ~150 kDa). The two main techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. The reaction mixture is passed through a column packed with porous beads. Larger molecules (your labeled protein) cannot enter the pores and elute first, while smaller molecules (free dye) enter the pores and elute later. This can be performed in a spin column format (for rapid, small-scale purification) or a gravity/FPLC column format (for higher resolution).

  • Dialysis: This technique involves placing the sample in a semipermeable membrane (dialysis tubing or cassette) with a specific molecular weight cut-off (MWCO). The membrane allows small molecules like the unconjugated dye to diffuse out into a large volume of buffer, while retaining the larger, labeled biomolecule.

Q4: How do I choose the best purification method for my experiment?

The choice depends on your sample volume, desired purity, speed, and available equipment.

FeatureSize Exclusion (Spin Column)Size Exclusion (Gravity/FPLC)Dialysis
Principle Separation by molecular sizeSeparation by molecular sizeDiffusion across a semipermeable membrane
Speed Very Fast (~10-15 min)Moderate (30 min - 2 hours)Slow (12-48 hours, requires buffer changes)
Sample Volume Small (typically < 2.5 mL)Wide range (µL to Liters)Wide range (µL to Liters)
Resolution Lower (primarily for desalting)High (can separate aggregates)N/A
Pros Fast, easy to use, good for multiple small samples.High purity, excellent for removing aggregates.Simple, requires minimal hands-on time, gentle on sample.
Cons Potential for sample dilution, column can be single-use.Requires column packing and equilibration, more complex setup.Very slow, potential for sample loss due to non-specific binding to the membrane, may be inefficient for hydrophobic dyes.

Q5: How can I confirm that the free dye has been removed?

You can check for the presence of free dye using Thin Layer Chromatography (TLC).

  • Spotting: Spot your purified sample, the unpurified reaction mixture, and a standard of the free dye on a silica TLC plate.

  • Developing: Develop the plate with a solvent system where the protein will not move from the origin, but the more nonpolar dye will (e.g., 10% Methanol in Dichloromethane).

  • Visualization: The BDP TR dye is colored, but you can also use a UV lamp to visualize the spots.

  • Confirmation: A successful purification will show a fluorescent spot at the origin (your labeled protein) in the purified lane, with no corresponding spot to the free dye standard.

Troubleshooting Guide

Problem: I still see a significant amount of free dye in my sample after purification.

  • For Spin Columns: A single pass may be insufficient if the initial dye concentration was very high. Try passing the sample through a second, fresh spin column. Ensure you are using a column with the appropriate MWCO for your biomolecule.

  • For Dialysis: BDP TR is hydrophobic and may not be highly soluble in aqueous dialysis buffers, leading to inefficient removal. It can also aggregate or stick to the dialysis membrane. Consider switching to size exclusion chromatography. If you must use dialysis, adding a small amount (0.01%) of a non-ionic detergent like Tween-20 to the dialysis buffer may help, but check for compatibility with your protein.

  • For Gravity Columns: Your column may be overloaded. Ensure the sample volume is not more than 2-5% of the total column volume for optimal separation. Also, ensure the column is long enough to provide adequate resolution between the large and small molecules.

Problem: My protein recovery is very low after purification.

  • Non-Specific Adsorption: The hydrophobic nature of the BDP TR dye can cause the labeled protein to become "sticky" and adhere to plastic surfaces or the chromatography resin. To mitigate this, consider using low-protein-binding tubes and adding a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your elution buffer, if compatible with your downstream application.

  • Precipitation: Highly labeled proteins can sometimes aggregate and precipitate. Perform all purification steps at 4°C to improve stability. Centrifuge your sample before loading it onto a column to remove any existing precipitate.

  • Dialysis Issues: Protein can be lost due to adsorption to the dialysis membrane. Ensure you are using a membrane material known for low protein binding (e.g., regenerated cellulose).

Experimental Protocols

Protocol 1: Removal of Unconjugated Dye using a Spin Column (Desalting Column)

This method is ideal for rapid purification of small sample volumes (e.g., 100 µL to 2 mL).

  • Prepare the Column: Remove the column's bottom cap and place it in a collection tube.

  • Equilibrate: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes) to remove the storage buffer. Add your desired exchange buffer (e.g., PBS) to the top of the resin bed and centrifuge again. Repeat this step 2-3 times.

  • Load Sample: Discard the flow-through from equilibration and place the column in a new collection tube. Slowly apply your quenched reaction mixture to the center of the resin bed.

  • Elute Labeled Protein: Centrifuge the column again using the same parameters. The flow-through contains your purified, labeled protein. The unconjugated dye remains trapped in the column resin.

Protocol 2: Removal of Unconjugated Dye using Dialysis

This method is suitable for larger volumes where speed is not a primary concern.

  • Prepare the Membrane: Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa for an IgG antibody). Prepare the membrane according to the manufacturer's protocol, which often involves rinsing with water to remove preservatives.

  • Load Sample: Load your quenched reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume changes.

  • Dialyze: Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (e.g., 1L of PBS for a 1-2 mL sample) at 4°C. Use a magnetic stir bar to gently stir the buffer.

  • Change Buffer: Allow dialysis to proceed for at least 4-6 hours. Discard the buffer and replace it with fresh buffer. Repeat the buffer change at least 2-3 more times over 24-48 hours to ensure complete removal of the free dye.

  • Recover Sample: Carefully remove your sample from the dialysis device.

Visualizations

experimental_workflow cluster_prep Preparation & Reaction cluster_purify Purification cluster_analysis Analysis & Storage start Prepare Biomolecule (e.g., in amine-free buffer, pH 8.3) react Add this compound (Incubate 1-2h at RT) start->react quench Quench Reaction (e.g., 50 mM Tris, 15 min) react->quench purify Purify Sample (SEC or Dialysis) quench->purify analyze Analyze Purity (TLC) & Quantify Labeling purify->analyze product Store Labeled Biomolecule (e.g., at 4°C or -20°C) analyze->product

Caption: General experimental workflow for labeling a biomolecule with this compound and subsequent purification.

Caption: Decision tree for selecting the appropriate purification method after this compound conjugation.

References

issues with BDP TR NHS ester solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP TR NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bright, red fluorescent dye belonging to the BODIPY family of fluorophores.[1][2] It is commonly used to label proteins, antibodies, and other biomolecules containing primary amine groups (R-NH₂), such as the lysine residues and the N-terminus of proteins.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group reacts with these amines to form a stable amide bond, covalently attaching the fluorescent dye to the target molecule.

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

A2: this compound is a hydrophobic molecule and, like many BODIPY dyes, has poor solubility in aqueous solutions. To achieve a working concentration for labeling reactions, it is necessary to first dissolve the dye in a dry, polar aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your aqueous reaction buffer.

Q3: What is the optimal pH for labeling with this compound?

A3: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5. At a lower pH, the primary amines are protonated, which renders them unreactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and can lead to lower labeling efficiency.

Q4: What is NHS ester hydrolysis and how can I minimize it?

A4: NHS ester hydrolysis is a reaction in which the NHS ester reacts with water, breaking down the ester and rendering it incapable of reacting with primary amines. The rate of this reaction is highly dependent on pH, increasing as the pH becomes more alkaline. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. To minimize hydrolysis:

  • Prepare the this compound stock solution in a dry (anhydrous) organic solvent.

  • Use the stock solution immediately after preparation.

  • Maintain the pH of the reaction buffer in the optimal range of 8.3-8.5.

  • Avoid prolonged incubation times when possible.

Q5: Can I use buffers containing primary amines, like Tris?

A5: It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in labeling efficiency. It is advisable to perform a buffer exchange to a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, prior to labeling.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound upon addition to aqueous buffer The hydrophobic nature of the dye causes it to aggregate and precipitate out of solution when the concentration of the organic solvent is not sufficient to maintain its solubility.- Increase the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture. However, be mindful that high concentrations of organic solvents can denature proteins.- Add the this compound stock solution to the reaction buffer slowly while vortexing to facilitate mixing.
Low labeling efficiency 1. Hydrolysis of the NHS ester: The NHS ester has degraded due to exposure to moisture or non-optimal pH.2. Incorrect pH of the reaction buffer: The pH is too low, leading to protonated and unreactive amines, or too high, leading to rapid hydrolysis.3. Presence of competing primary amines: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).4. Insufficient molar excess of the dye: The ratio of dye to target molecule is too low.5. Inactive dye: The this compound has degraded over time.1. Use fresh, high-quality anhydrous DMSO or DMF to prepare the stock solution. Prepare the stock solution immediately before use.2. Ensure the reaction buffer is at the optimal pH of 8.3-8.5.3. Perform a buffer exchange to an amine-free buffer (e.g., PBS, sodium bicarbonate) before adding the dye.4. Increase the molar excess of the this compound in the reaction. A 10- to 20-fold molar excess is a common starting point.5. Store the solid this compound desiccated and protected from light at -20°C.
High background fluorescence 1. Unreacted, hydrolyzed dye: Free dye that has not been removed after the labeling reaction can bind non-specifically to other molecules or surfaces.2. Aggregation of the dye: The hydrophobic nature of BDP TR can lead to the formation of fluorescent aggregates.1. Ensure thorough removal of unreacted dye after the labeling reaction using methods such as gel filtration, dialysis, or spin columns.2. Centrifuge the final labeled product at high speed to pellet any aggregates before use. Consider using a purification method that separates based on size and charge.
Fluorescence quenching Dye-dye interactions: At high labeling densities, the fluorescent molecules can interact with each other, leading to self-quenching and a decrease in the overall fluorescence signal.Optimize the molar ratio of dye to protein to achieve the desired degree of labeling without causing significant quenching. A lower dye-to-protein ratio may result in a brighter conjugate.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a 10 mg/mL stock solution by dissolving the this compound in anhydrous DMSO or DMF.

  • Vortex the solution until the dye is completely dissolved.

  • Use the stock solution immediately. For short-term storage, protect from light and moisture and store at -20°C.

General Protocol for Protein Labeling with this compound

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound stock solution (10 mg/mL in anhydrous DMSO or DMF)

  • Purification column (e.g., gel filtration or spin desalting column)

Procedure:

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove the unreacted dye by passing the reaction mixture through a purification column equilibrated with the desired storage buffer.

  • Collect the fractions containing the labeled protein.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP TR dye (at its absorption maximum, ~589 nm).

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Aqueous BuffersPoor
Dimethyl sulfoxide (DMSO)Good
N,N-Dimethylformamide (DMF)Good
Dichloromethane (DCM)Good
AcetoneGood

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-lifeReference
7.004-5 hours
8.6410 minutes

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Labeling Reaction cluster_purification Purification start This compound (solid) dissolve Dissolve in anhydrous DMSO/DMF start->dissolve Equilibrate to RT stock 10 mg/mL Stock Solution dissolve->stock mix Add stock solution to protein stock->mix protein Protein in amine-free buffer (pH 8.3-8.5) protein->mix incubate Incubate 1-2h at RT (protected from light) mix->incubate purify Purify via gel filtration/dialysis incubate->purify product Labeled Protein purify->product

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic start Low Labeling Efficiency? hydrolysis Check for NHS Ester Hydrolysis start->hydrolysis Yes ph_check Verify Buffer pH (8.3-8.5) start->ph_check Yes amine_check Ensure Amine-Free Buffer start->amine_check Yes ratio_check Increase Dye:Protein Molar Ratio start->ratio_check Yes solution_hydrolysis Use fresh anhydrous solvent Prepare stock solution just before use hydrolysis->solution_hydrolysis solution_ph Adjust pH to 8.3-8.5 ph_check->solution_ph solution_amine Buffer exchange to PBS or Bicarbonate amine_check->solution_amine solution_ratio Try 10-20 fold molar excess ratio_check->solution_ratio

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: BDP TR NHS Ester vs. Alexa Fluor 594 for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison between two popular red fluorescent dyes, BDP TR NHS ester and Alexa Fluor 594 NHS ester, for protein labeling applications. By examining their performance characteristics and providing supporting data, this guide aims to facilitate an informed choice for your specific research needs.

Executive Summary

Both this compound and Alexa Fluor 594 NHS ester are amine-reactive dyes widely used for covalently labeling proteins and other biomolecules. They share similar excitation and emission spectra in the orange-red region, making them suitable for use with common laser lines and filter sets. Alexa Fluor 594 is a well-established dye known for its exceptional brightness and photostability.[1][2] BDP TR, a borondipyrromethene dye, is also recognized for its high quantum yield and good photostability.[3][4][5] The choice between these two dyes will often depend on the specific experimental requirements, including the need for extreme photostability, pH insensitivity, and budgetary considerations.

Quantitative Data Comparison

The following table summarizes the key spectral and physical properties of BDP TR and Alexa Fluor 594.

PropertyBDP TRAlexa Fluor 594
Excitation Maximum (nm) ~589~590
Emission Maximum (nm) ~616~617
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~60,000~73,000
Fluorescence Quantum Yield ~0.9~0.66
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)
pH Sensitivity Relatively insensitive to pHInsensitive over a wide pH range

Performance Characteristics

Brightness: Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield. While Alexa Fluor 594 has a higher extinction coefficient, BDP TR boasts a significantly higher quantum yield. This suggests that under optimal conditions, BDP TR conjugates may exhibit greater fluorescence intensity.

pH Insensitivity: Alexa Fluor 594 is well-documented to be insensitive to pH over a broad range, ensuring stable fluorescence in various cellular environments and buffers. BDP TR dyes are also generally known to be relatively insensitive to solvent polarity and pH.

Water Solubility: Alexa Fluor dyes are sulfonated, which enhances their water solubility and reduces the tendency of dye-protein conjugates to aggregate. This can be a significant advantage in maintaining the functionality of the labeled protein.

Experimental Protocols

The following is a generalized protocol for labeling proteins with either this compound or Alexa Fluor 594 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 594 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound or Alexa Fluor 594 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.

    • Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring. The optimal molar ratio may need to be determined experimentally.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column pre-equilibrated with PBS. Alternatively, dialysis can be performed against PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein molecule) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~590 nm). The following formula can be used:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's absorption maximum.
    • A_280 is the absorbance at 280 nm.
    • ε_protein is the molar extinction coefficient of the protein at 280 nm.
    • ε_dye is the molar extinction coefficient of the dye at its A_max.
    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

  • Storage:

    • Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Visualizing the Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye NHS Ester Dye (BDP TR or AF594) Solvent Anhydrous DMF or DMSO Dye->Solvent Solvent->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate Purify Gel Filtration or Dialysis Incubate->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein Analyze Determine DOL (Spectrophotometry) LabeledProtein->Analyze Store Store at 4°C or -20°C/-80°C Analyze->Store

Caption: A generalized workflow for fluorescently labeling proteins with NHS esters.

Conclusion

Both this compound and Alexa Fluor 594 NHS ester are excellent choices for protein labeling in the orange-red spectrum. BDP TR offers a potentially higher quantum yield, which may translate to brighter conjugates. Alexa Fluor 594 is a benchmark dye with a long history of reliable performance, exceptional photostability, and pH insensitivity. The selection between the two will depend on the specific demands of the experiment. For applications requiring the utmost photostability and robust performance across a range of conditions, Alexa Fluor 594 is a proven option. For experiments where maximizing signal intensity is the primary concern, BDP TR is a strong contender. Researchers are encouraged to empirically test both dyes in their specific systems to determine the optimal choice for their research goals.

References

A Head-to-Head Comparison: BDP TR NHS Ester vs. Texas Red for Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, drug development, and life sciences, the choice of fluorescent dye is critical for achieving high-quality immunofluorescence (IF) data. Among the red fluorescent probes, BDP TR and Texas Red are two commonly used options for labeling antibodies and other proteins. This guide provides an objective comparison of BDP TR NHS ester and Texas Red NHS ester, supported by available data, to assist researchers in selecting the optimal reagent for their specific immunofluorescence needs.

Spectral Properties: A Quantitative Overview

The selection of a fluorophore is fundamentally guided by its spectral characteristics. BDP TR, a borondipyrromethene dye, and Texas Red, a rhodamine derivative, exhibit distinct spectral profiles. The following table summarizes their key quantitative spectral properties.

PropertyBDP TR X NHS EsterTexas Red-X NHS Ester (5-isomer)
Excitation Maximum (nm) ~589~582-595
Emission Maximum (nm) ~616~600-615
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **~60,000~98,000
Fluorescence Quantum Yield (Φ) ~0.90~0.79
Calculated Brightness (ε * Φ) 54,00077,420

Note: The "X" in the dye names refers to a C6 or seven-atom spacer that separates the fluorophore from the NHS ester reactive group, which can help to reduce interactions between the dye and the labeled biomolecule. Data is compiled from various supplier specifications and may vary slightly between batches and manufacturers.

Performance in Immunofluorescence: Brightness and Photostability

Brightness: The theoretical brightness of a fluorophore can be estimated by multiplying its molar extinction coefficient by its quantum yield. Based on the available data, Texas Red-X NHS ester has a higher calculated brightness than BDP TR X NHS ester. The higher extinction coefficient of Texas Red contributes significantly to this calculated value, suggesting it can absorb more light at its excitation maximum. However, the in-application brightness in an immunofluorescence experiment can be influenced by factors such as the degree of labeling, local environment, and the quantum efficiency of the imaging system.

Photostability: A critical factor for successful immunofluorescence, especially for quantitative imaging and confocal microscopy, is the photostability of the fluorophore. While direct, side-by-side quantitative comparisons in immunofluorescence applications are not readily available in the peer-reviewed literature, information from manufacturers suggests that BDP TR dyes exhibit superior photostability compared to rhodamine-based dyes like Texas Red. BDP TR is reported to be more resistant to oxidation and less prone to photobleaching under prolonged illumination, which is a significant advantage for capturing high-quality images and for time-lapse experiments.

Experimental Protocols

Antibody Labeling with NHS Esters

This protocol provides a general guideline for labeling antibodies with either this compound or Texas Red-X NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (free of amine-containing stabilizers like Tris or glycine)

  • This compound or Texas Red-X NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add a 10-20 fold molar excess of the dissolved dye to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): The DOL (the average number of dye molecules per antibody) can be determined by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

General Immunofluorescence Protocol for Cultured Cells

This protocol outlines the key steps for immunofluorescent staining of adherent cells cultured on coverslips.

Materials:

  • Cells cultured on sterile coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1-0.5% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG labeled with BDP TR or Texas Red) diluted in blocking buffer

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation: Rinse cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the antibody labeling and immunofluorescence workflows.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling & Purification Prepare Antibody Prepare Antibody Mix & Incubate Mix & Incubate Prepare Antibody->Mix & Incubate Prepare Dye Prepare Dye Prepare Dye->Mix & Incubate Purify Conjugate Purify Conjugate Mix & Incubate->Purify Conjugate Labeled Antibody Labeled Antibody Purify Conjugate->Labeled Antibody

Fig 1. Antibody Labeling Workflow

Immunofluorescence Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Mounting Mounting Secondary Ab->Mounting Imaging Imaging Mounting->Imaging

Fig 2. Immunofluorescence Workflow

Conclusion

Both this compound and Texas Red-X NHS ester are valuable tools for immunofluorescence. The choice between them will depend on the specific experimental requirements.

  • Texas Red may be preferred when the highest possible initial signal is desired, as suggested by its higher calculated brightness.

  • BDP TR is likely the better choice for applications requiring high photostability, such as confocal microscopy, 3D imaging, and long-term time-lapse studies, where resistance to photobleaching is paramount.

Researchers are encouraged to empirically test both fluorophores in their specific system to determine which provides the optimal balance of brightness and photostability for their research goals.

A Comparative Guide to Determining the Degree of Labeling for BDP TR NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP TR NHS ester with other common fluorescent dyes for protein labeling. It includes detailed experimental protocols for determining the degree of labeling (DOL), a crucial parameter for ensuring the quality and consistency of bioconjugates. The information presented is intended to assist researchers in making informed decisions when selecting fluorescent labels and in accurately characterizing their labeled proteins.

Performance Comparison of Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye for protein labeling depends on several factors, including its spectral properties, brightness, and the efficiency of the labeling reaction. This section provides a comparative summary of this compound and two common alternatives: Alexa Fluor™ 594 NHS Ester and DyLight™ 594 NHS Ester.

ParameterBDP TR-X NHS EsterAlexa Fluor™ 594 NHS EsterDyLight™ 594 NHS Ester
Excitation Maximum (λmax) 589 nm[1][2]590 nm[3]593 nm[4][5]
Emission Maximum (λem) 616 nm617 nm618 nm
Molar Extinction Coefficient (ε) at λmax 60,000 L⋅mol⁻¹⋅cm⁻¹90,000 - 92,000 cm⁻¹M⁻¹80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90.66Not specified
Correction Factor (CF₂₈₀) 0.190.560.585
Brightness (ε x Φ) 54,00059,400 - 60,720-
Key Features Bright, photostable borondipyrromethene dye. Moderately hydrophobic.Bright and photostable, water-soluble, and pH-insensitive from pH 4 to 10.Bright and photostable.

Note: Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield. A higher value indicates a brighter fluorophore. The data for alternative dyes are based on publicly available information and may vary between suppliers.

Experimental Protocol: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical quality attribute of a fluorescently labeled protein. An accurate DOL determination ensures batch-to-batch consistency and reliable experimental results. The following protocol outlines the spectrophotometric method for calculating the DOL of a BDP TR-labeled protein.

Materials:

  • BDP TR-labeled protein conjugate

  • Purification resin (e.g., size-exclusion chromatography column) to remove unconjugated dye

  • Spectrophotometer

  • Quartz cuvettes

  • Buffer used for protein storage (e.g., PBS)

Procedure:

  • Purification of the Conjugate: It is essential to remove all non-conjugated this compound from the labeling reaction mixture. This is typically achieved using size-exclusion chromatography (e.g., a desalting column). The purified protein conjugate should be collected.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the BDP TR dye, which is 589 nm (A₅₈₉). Use the same buffer in which the protein is dissolved as a blank.

    • Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0). If necessary, dilute the sample with a known volume of buffer and account for the dilution factor in the calculations.

  • Calculation of the Degree of Labeling (DOL):

    The DOL is calculated using the following formulas:

    • Corrected Protein Absorbance (A₂₈₀_corr): The absorbance of the dye at 280 nm must be subtracted from the total absorbance at 280 nm to obtain the true absorbance of the protein.

      A₂₈₀_corr = A₂₈₀ - (A₅₈₉ × CF₂₈₀)

      Where:

      • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

      • A₅₈₉ is the measured absorbance of the conjugate at 589 nm.

      • CF₂₈₀ is the correction factor for BDP TR at 280 nm (0.19).

    • Molar Concentration of the Protein ([Protein]):

      [Protein] (M) = A₂₈₀_corr / ε_protein

      Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm in M⁻¹cm⁻¹. This value is specific to the protein being labeled. For IgG, it is approximately 210,000 M⁻¹cm⁻¹.

    • Molar Concentration of the Dye ([Dye]):

      [Dye] (M) = A₅₈₉ / ε_dye

      Where:

      • ε_dye is the molar extinction coefficient of BDP TR at 589 nm (60,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

      DOL = [Dye] / [Protein]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the degree of labeling.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein Protein Solution reaction Labeling Reaction protein->reaction dye This compound dye->reaction column Size-Exclusion Chromatography reaction->column unconjugated_dye Unconjugated Dye column->unconjugated_dye Remove labeled_protein Purified Labeled Protein column->labeled_protein Collect spectrophotometer Spectrophotometer (A₂₈₀ & A₅₈₉) labeled_protein->spectrophotometer calculation DOL Calculation spectrophotometer->calculation result Degree of Labeling (DOL) calculation->result

Figure 1. Experimental workflow for determining the degree of labeling.

dol_calculation_logic cluster_inputs Measured Inputs cluster_constants Known Constants cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) Corrected_A280 Corrected A₂₈₀ A280->Corrected_A280 Amax Absorbance at λmax (A₅₈₉) Amax->Corrected_A280 Dye_Conc [Dye] Amax->Dye_Conc CF280 Correction Factor (CF₂₈₀) CF280->Corrected_A280 E_protein Protein ε₂₈₀ Protein_Conc [Protein] E_protein->Protein_Conc E_dye Dye ε₅₈₉ E_dye->Dye_Conc Corrected_A280->Protein_Conc DOL DOL Protein_Conc->DOL Dye_Conc->DOL

Figure 2. Logical flow of the Degree of Labeling (DOL) calculation.

References

A Researcher's Guide to Red Fluorescent Labeling: BDP TR NHS Ester Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of biomolecules is paramount. Red fluorescent labels are a cornerstone of modern biological imaging, offering excellent spectral separation from common green fluorophores and reduced autofluorescence in many biological samples. BDP TR NHS ester has been a popular choice for labeling primary amines on proteins and other biomolecules. However, a range of alternative red fluorescent dyes are available, each with its own set of photophysical properties that may be better suited for specific applications.

This guide provides an objective comparison of this compound with three common alternatives: Alexa Fluor 594 NHS ester, DyLight 594 NHS ester, and Cy3.5 NHS ester. We will delve into their quantitative performance characteristics, provide detailed experimental protocols, and visualize key workflows to aid in the selection of the optimal reagent for your research needs.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other spectral properties. The following table summarizes the key photophysical parameters for BDP TR and its alternatives. Brightness is a function of both the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertyBDP TRAlexa Fluor 594DyLight 594Cy3.5
Excitation Maximum (nm) ~589[1]~590[2]~593[3][4]~581[5]
Emission Maximum (nm) ~616~617~618~596
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~60,000~73,000~80,000~116,000
Quantum Yield (Φ) ~0.9~0.66Higher than Alexa Fluor 594~0.15
Brightness (ε x Φ) ~54,000~48,180>48,180~17,400
Photostability HighHighSlightly higher than Alexa Fluor 594Good

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. The value for DyLight 594 is inferred to be greater than that of Alexa Fluor 594 based on qualitative comparisons. It is important to note that photophysical properties can be influenced by the local environment and conjugation to a biomolecule. Direct head-to-head comparisons under identical experimental conditions are recommended for the most accurate assessment.

Experimental Protocols

Reproducible and robust experimental data relies on well-defined protocols. Below are detailed methodologies for protein labeling with NHS ester dyes and a general workflow for immunofluorescence microscopy.

Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating amine-reactive fluorescent dyes to proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Amine-reactive dye (BDP TR, Alexa Fluor 594, DyLight 594, or Cy3.5 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-15 fold of dye to protein is a good starting point for optimization.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a typical workflow for indirect immunofluorescence staining using a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells on coverslips or in an imaging plate

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated with one of the red fluorescent dyes)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency.

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen red fluorescent dye and the nuclear counterstain.

Visualizing the Workflow

Understanding the sequence of steps and the relationships between different components is crucial for successful experimentation. The following diagrams, generated using the DOT language, illustrate the protein labeling and immunofluorescence workflows.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis A Dissolve Protein in Reaction Buffer (pH 8.3-8.5) C Mix Protein and Dye Solutions A->C B Dissolve NHS Ester Dye in DMF or DMSO B->C D Incubate for 1 hour at Room Temperature C->D E Purify Labeled Protein (Gel Filtration/Dialysis) D->E F Determine Degree of Labeling (DOL) E->F

Caption: A generalized workflow for fluorescently labeling proteins with NHS esters.

G Indirect Immunofluorescence Workflow cluster_cell_prep Cell Preparation cluster_ab_incubation Antibody Incubation cluster_final_steps Final Steps A Fix Cells (e.g., 4% PFA) B Permeabilize Cells (e.g., 0.1% Triton X-100) A->B C Block Non-specific Binding (e.g., 1% BSA) B->C D Incubate with Primary Antibody C->D E Wash D->E F Incubate with Fluorescently Labeled Secondary Antibody E->F G Wash F->G H Counterstain Nuclei (e.g., DAPI) G->H I Mount with Antifade Medium H->I J Image with Fluorescence Microscope I->J

Caption: A typical workflow for indirect immunofluorescence staining of cultured cells.

References

Performance Evaluation of BDP TR-X-NHS Ester and Its Alternatives for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP TR-X-NHS ester with two common alternatives, Alexa Fluor™ 594 NHS ester and DyLight™ 594 NHS ester. The selection of a suitable fluorescent dye is critical for the success of various applications, including immunoassays, fluorescence microscopy, and flow cytometry. This document aims to provide an objective evaluation based on available data to aid in the selection of the most appropriate reagent for your research needs.

Spectroscopic and Photophysical Properties

The choice of a fluorophore is often dictated by its spectral characteristics and photophysical performance. BDP TR-X-NHS ester is a borondipyrromethene dye known for its brightness and photostability, positioning it as a strong alternative to traditional red fluorescent dyes.[1][2] Below is a summary of the key spectroscopic properties of BDP TR-X-NHS ester and its alternatives.

PropertyBDP TR-X-NHS EsterAlexa Fluor™ 594 NHS EsterDyLight™ 594 NHS Ester
Excitation Maximum (nm) 589[3][4]590[5]593
Emission Maximum (nm) 616617618
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **60,00073,00080,000
Quantum Yield (Φ) 0.90.66~0.9 (conjugated to IgG)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Linker Aminocaproic acid (C6)--

Note: The quantum yield of DyLight™ 594 is noted to be approximately 50% higher than that of Alexa Fluor™ 594 when conjugated to Immunoglobulin G (IgG). The "X" in BDP TR-X-NHS ester denotes the presence of an aminocaproic acid (C6) linker, which serves to separate the fluorophore from the labeled biomolecule, potentially reducing steric hindrance and improving labeling efficiency.

Performance Comparison

An ideal fluorescent label should exhibit high labeling efficiency, produce conjugates with a high degree of labeling (DOL) without causing precipitation, and provide a strong signal with minimal background.

Labeling Efficiency and Degree of Labeling (DOL)

All three dyes utilize an N-hydroxysuccinimide (NHS) ester reactive group, which efficiently reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The labeling efficiency and achievable DOL can be influenced by factors such as the dye's solubility and the presence of a linker.

  • BDP TR-X-NHS ester: The inclusion of a C6 linker is designed to enhance the reactivity of the NHS ester by minimizing interactions between the dye and the biomolecule.

  • Alexa Fluor™ 594 NHS Ester: These dyes are known for their high water solubility, which allows for labeling reactions in aqueous buffers without the need for organic solvents. For IgG antibodies, an optimal DOL is typically between 2 and 6.

  • DyLight™ 594 NHS Ester: These dyes also exhibit good water solubility, which permits a high dye-to-protein ratio without the risk of precipitation.

Photostability

Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical parameter for fluorescence microscopy and other imaging applications.

  • BDP TR-X-NHS ester: BODIPY dyes, in general, are known for their exceptional photostability.

  • Alexa Fluor™ 594 NHS Ester: The Alexa Fluor™ family of dyes is renowned for its superior photostability compared to older generations of fluorescent dyes.

  • DyLight™ 594 NHS Ester: DyLight™ dyes are also marketed as having high photostability.

Quantitative, side-by-side comparisons of the photostability of these specific dyes under identical conditions are not widely published. However, both Alexa Fluor™ and DyLight™ dyes are generally considered to be highly photostable.

Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio is a measure of the strength of the fluorescent signal relative to the background noise. A higher SNR allows for the detection of less abundant targets and improves image quality. The brightness of the fluorophore, determined by its extinction coefficient and quantum yield, is a major contributor to the signal strength.

  • BDP TR-X-NHS ester: With a high quantum yield of 0.9, BDP TR-X-NHS ester is expected to produce very bright conjugates, leading to a high signal-to-noise ratio.

  • Alexa Fluor™ 594 NHS Ester: These dyes are known for their brightness and are a standard in many fluorescence applications.

  • DyLight™ 594 NHS Ester: The high extinction coefficient and quantum yield of DyLight™ 594 suggest that its conjugates will also be very bright, contributing to a favorable signal-to-noise ratio. One study reported that the quantum yield of DyLight 594 conjugated to IgG is about 50% higher than that of Alexa Fluor 594, which would suggest a potential for a higher signal-to-noise ratio under similar conditions.

Experimental Protocols

Detailed and validated protocols are essential for achieving optimal and reproducible results. Below are general protocols for key experiments related to the evaluation of these fluorescent dyes.

Protocol for Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins with BDP TR-X-NHS ester, Alexa Fluor™ 594 NHS ester, or DyLight™ 594 NHS ester.

Materials:

  • Purified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.2-7.5)

  • NHS ester dye (BDP TR-X, Alexa Fluor™ 594, or DyLight™ 594)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the protein solution: Ensure the protein is at a suitable concentration in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare the dye stock solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Perform the labeling reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.

    • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the conjugate: Remove the unreacted dye from the labeled protein using a gel filtration column, dialysis, or a spin desalting column.

  • Determine the Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Experimental Workflow for Evaluating Labeling Efficiency

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare Protein Solution (1-10 mg/mL in amine-free buffer) r1 Incubate Protein with each Dye (Varying Dye:Protein molar ratios) p1->r1 d1 Prepare Dye Stock Solutions (BDP TR-X, Alexa Fluor 594, DyLight 594) d1->r1 pu1 Remove Unreacted Dye (Gel Filtration/Dialysis) r1->pu1 a1 Measure Absorbance (A280 and A_max of dye) pu1->a1 a3 Determine Protein Recovery pu1->a3 a2 Calculate Degree of Labeling (DOL) a1->a2

Caption: Workflow for comparing the labeling efficiency of different NHS ester dyes.

Signaling Pathway Example: Antibody-based Detection

Fluorescently labeled antibodies are widely used to detect specific proteins in various assays. The following diagram illustrates a simplified workflow for immunofluorescent staining.

G cluster_sample Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis s1 Fix and Permeabilize Cells/Tissue ab1 Primary Antibody Incubation s1->ab1 ab2 Wash ab1->ab2 ab3 Fluorescently Labeled Secondary Antibody Incubation (e.g., with BDP TR-X) ab2->ab3 ab4 Wash ab3->ab4 i1 Fluorescence Microscopy ab4->i1 i2 Image Acquisition i1->i2 i3 Signal-to-Noise Ratio Analysis i2->i3

Caption: Workflow for immunofluorescent staining and analysis.

Conclusion

BDP TR-X-NHS ester, Alexa Fluor™ 594 NHS ester, and DyLight™ 594 NHS ester are all high-performance red fluorescent dyes suitable for a wide range of biomolecule labeling applications.

  • BDP TR-X-NHS ester offers a very high quantum yield and the potential benefit of a linker to improve labeling efficiency.

  • Alexa Fluor™ 594 NHS ester is a well-established and widely used dye known for its brightness and photostability.

  • DyLight™ 594 NHS ester is a strong competitor with a high extinction coefficient and a reported higher quantum yield in conjugated form compared to Alexa Fluor™ 594.

The optimal choice of dye will depend on the specific application, the nature of the biomolecule to be labeled, and the available instrumentation. It is recommended to perform a small-scale pilot experiment to evaluate the performance of these dyes in your specific experimental context.

References

A Comparative Guide to the Cross-Reactivity of BDP TR NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring high specificity and minimal cross-reactivity is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of BDP TR NHS ester labeled antibodies, with a focus on their potential for cross-reactivity in immunoassays. We will compare the photophysical properties of BDP TR with two other commonly used red fluorescent dyes, Alexa Fluor 647 and Cy5, and discuss the factors influencing the cross-reactivity of antibody conjugates.

Understanding the Components: BDP TR and NHS Ester Labeling

BDP TR (BODIPY TR) is a borondipyrromethene fluorescent dye known for its high fluorescence quantum yield, sharp emission peaks, and good photostability.[1][2][3] It is spectrally similar to Texas Red and ROX, making it a suitable alternative in various fluorescence-based applications.[1]

NHS ester (N-hydroxysuccinimidyl ester) chemistry is a widely used method for labeling antibodies.[4] The NHS ester group reacts with primary amines (such as the side chain of lysine residues) on the antibody to form a stable amide bond. While this method is efficient, the random nature of labeling can potentially impact antibody performance.

Factors Influencing Cross-Reactivity of Labeled Antibodies

The cross-reactivity of a labeled antibody, its tendency to bind to unintended targets, can be influenced by several factors beyond the inherent specificity of the antibody itself. The conjugation of a fluorophore can, in some cases, alter the antibody's binding characteristics.

  • Degree of Labeling (DOL): The number of fluorophore molecules conjugated to a single antibody can affect its binding affinity and specificity. High DOLs can lead to steric hindrance or conformational changes in the antibody, potentially increasing non-specific binding.

  • Physicochemical Properties of the Dye: The hydrophobicity and charge of the fluorescent dye can influence the overall properties of the antibody conjugate. Hydrophobic dyes may increase non-specific binding through hydrophobic interactions with other proteins or cellular components.

  • Conjugation Site: Random labeling via NHS esters targets available lysine residues. If labeling occurs within or near the antigen-binding site (paratope), it can directly interfere with the antibody's ability to bind its target, potentially leading to off-target interactions.

Performance Comparison: BDP TR vs. Alexa Fluor 647 and Cy5

While direct comparative studies focusing solely on the cross-reactivity of antibodies labeled with these three specific dyes are limited in the public domain, we can infer potential performance based on their photophysical properties and general characteristics of their dye families.

PropertyBDP TR (BODIPY TR)Alexa Fluor 647Cy5
Excitation Max (nm) ~589 - 592~650~649
Emission Max (nm) ~616 - 618~668 - 671~666 - 670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000 - 100,000~239,000 - 270,000~250,000
Quantum Yield High (~0.8 - 0.9)Moderate (~0.33)Moderate (~0.2 - 0.28)
Photostability Generally highHighModerate to high, can be susceptible to photobleaching
Solubility Generally hydrophobic, but can be modifiedSulfonated, leading to high water solubilitySulfonated, leading to good water solubility
pH Sensitivity Relatively insensitive to pHInsensitive over a wide pH rangeCan be pH-sensitive

Key Considerations:

  • Brightness: BDP TR dyes are known for their high quantum yields, resulting in bright fluorescent signals. Alexa Fluor 647 and Cy5 have significantly higher molar extinction coefficients, which also contributes to their brightness.

  • Photostability: Both BDP TR and Alexa Fluor 647 are recognized for their excellent photostability, which is crucial for imaging applications that require prolonged exposure to light. Cy5 can be more prone to photobleaching.

  • Hydrophobicity: BDP TR dyes are inherently more hydrophobic than the sulfonated Alexa Fluor and Cy dyes. This property could potentially lead to a higher propensity for non-specific binding of BDP TR labeled antibodies due to hydrophobic interactions. However, modifications to the dye structure can improve its hydrophilicity. The high water solubility of Alexa Fluor 647 and Cy5 is advantageous for minimizing aggregation and non-specific binding in aqueous buffers.

Experimental Protocols

To ensure the specificity and minimize the cross-reactivity of your this compound labeled antibodies, rigorous validation is essential. Below are generalized protocols for antibody labeling and for assessing cross-reactivity.

Antibody Labeling with this compound

This protocol is a general guideline and should be optimized for your specific antibody and application.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Exchange the antibody into the reaction buffer.

  • Prepare Dye Solution: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody). Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Add the quenching solution to stop the reaction.

  • Purification: Separate the labeled antibody from the unreacted dye using a purification column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and the excitation maximum of the dye.

Assessing Cross-Reactivity

1. Western Blotting: Western blotting is a standard method to assess antibody specificity.

  • Procedure:

    • Run SDS-PAGE with lysates from cells or tissues known to express and not express the target antigen, as well as lysates containing potentially cross-reactive proteins.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with the BDP TR labeled primary antibody.

    • Wash the membrane thoroughly.

    • Detect the fluorescent signal using an appropriate imaging system.

  • Interpretation: A specific antibody should show a single band at the expected molecular weight in the positive control lane and no bands in the negative control lanes. The presence of unexpected bands may indicate cross-reactivity.

2. ELISA (Enzyme-Linked Immunosorbent Assay): A competitive ELISA can be used to quantify the cross-reactivity of an antibody with related antigens.

  • Procedure:

    • Coat a microplate with the target antigen.

    • In separate tubes, pre-incubate the BDP TR labeled antibody with increasing concentrations of the target antigen (for the standard curve) or potential cross-reacting antigens.

    • Add the antibody-antigen mixtures to the coated plate and incubate.

    • Wash the plate to remove unbound antibodies.

    • Measure the fluorescent signal in each well.

  • Interpretation: The signal will be inversely proportional to the amount of antigen in the pre-incubation step. By comparing the concentration of the cross-reactant required to cause 50% inhibition of binding to that of the target antigen, the percentage of cross-reactivity can be calculated.

3. Immunohistochemistry (IHC) / Immunocytochemistry (ICC): IHC and ICC are valuable for assessing cross-reactivity in the context of tissue and cellular structures.

  • Procedure:

    • Prepare tissue sections or cells, including positive and negative controls.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate with the BDP TR labeled primary antibody.

    • Wash thoroughly.

    • Mount and visualize using a fluorescence microscope.

  • Interpretation: Specific staining should be observed only in the expected cell types and subcellular locations in the positive control tissue/cells. Staining in other areas or in negative control tissues/cells suggests cross-reactivity.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange to Amine-Free Buffer (pH 8.3-8.5) Antibody->Buffer_Exchange Mix Mix Antibody and Reactive Dye Buffer_Exchange->Mix BDP_TR_NHS This compound Reactive_Dye Prepare Reactive Dye Solution BDP_TR_NHS->Reactive_Dye DMSO Anhydrous DMSO DMSO->Reactive_Dye Reactive_Dye->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize (Determine DOL) Purify->Characterize Labeled_Antibody Labeled Antibody Conjugate Characterize->Labeled_Antibody

Caption: Workflow for labeling antibodies with this compound.

Cross_Reactivity_Assessment cluster_methods Cross-Reactivity Assessment Methods cluster_wb Western Blotting cluster_elisa Competitive ELISA cluster_ihc IHC / ICC Start BDP TR Labeled Antibody WB Western Blotting Start->WB ELISA Competitive ELISA Start->ELISA IHC_ICC IHC / ICC Start->IHC_ICC WB_Sample Cell/Tissue Lysates (Positive & Negative Controls) WB->WB_Sample ELISA_Sample Target Antigen & Potential Cross-Reactants ELISA->ELISA_Sample IHC_Sample Tissue Sections/Cells (Positive & Negative Controls) IHC_ICC->IHC_Sample WB_Result Single band at expected MW? (Yes/No) WB_Sample->WB_Result Final_Assessment Overall Specificity Assessment WB_Result->Final_Assessment ELISA_Result Calculate % Cross-Reactivity ELISA_Sample->ELISA_Result ELISA_Result->Final_Assessment IHC_Result Specific staining in expected location? IHC_Sample->IHC_Result IHC_Result->Final_Assessment

Caption: Methods for assessing antibody cross-reactivity.

Conclusion

The choice of fluorophore for antibody conjugation can impact the performance of an immunoassay. While this compound offers the advantages of high brightness and photostability, its inherent hydrophobicity may necessitate careful optimization and validation to minimize non-specific binding and potential cross-reactivity. In contrast, the hydrophilicity of Alexa Fluor 647 and Cy5 may be advantageous in reducing such issues. Ultimately, the specificity of the antibody itself remains the most critical factor. Regardless of the dye chosen, thorough validation of the antibody conjugate using methods such as Western blotting, ELISA, and IHC/ICC is essential to ensure accurate and reliable experimental results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of BDP TR NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling BDP TR NHS ester are tasked with not only groundbreaking discoveries but also ensuring a safe laboratory environment. Proper disposal of this fluorescent dye is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area.

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using, as hazard information may vary between suppliers.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must comply with local, state, and federal regulations. The following protocol outlines a general procedure for safe disposal.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most crucial step to prevent accidental chemical reactions and ensure correct disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated items such as pipette tips, weigh boats, and gloves should be placed in a designated, sealed plastic bag or container labeled "this compound solid waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.

    • The container label should include the chemical name ("this compound"), concentration, and any solvents used.

    • Avoid mixing this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents[1][2].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area, protecting both personnel and the environment.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If necessary, evacuate the area.

    • Ensure adequate ventilation.

  • Cleanup Procedure:

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a universal absorbent pad.

    • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated waste container.

    • Decontaminate the spill area using a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water[1].

    • Collect all cleanup materials as hazardous waste.

Final Disposal

All waste containing this compound must be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Labeling and Storage:

    • Ensure all waste containers are securely sealed and properly labeled.

    • Store the waste in a designated, well-ventilated secondary containment area while awaiting pickup.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a chemical waste pickup.

    • Provide them with all necessary information about the waste, as detailed on your waste label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_waste_type Identify Waste Type cluster_spill Spill Management cluster_unused Unused Product / Contaminated Materials cluster_final_disposal Final Disposal start This compound Waste Generated is_spill Spill or Unused Product? start->is_spill contain_spill Contain Spill with Absorbent Material is_spill->contain_spill Spill segregate_waste Segregate Solid and Liquid Waste is_spill->segregate_waste Unused Product / Routine Waste collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate store_waste Store in Secondary Containment decontaminate->store_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs dispose Dispose via Approved Waste Facility contact_ehs->dispose

Caption: Workflow for the safe disposal of this compound.

Hazard Summary for Disposal Considerations

Understanding the hazards associated with this compound is fundamental to its safe disposal. Some formulations are classified with specific physical and environmental hazards.

Hazard ClassificationDescriptionPrimary Disposal Concern
Skin/Eye Irritation Can cause skin irritation and serious eye irritation[1].Proper PPE during handling and spill cleanup.
Acute Oral Toxicity Harmful if swallowed[2].Avoid ingestion; proper labeling of waste.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Prevent release to drains and waterways.

By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory. Always prioritize consulting your institution's specific guidelines and the manufacturer's SDS for the most accurate and compliant information.

References

Essential Safety and Operational Guide for Handling BDP TR NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, and operational and disposal procedures for the use of BDP TR NHS (1-(4-(4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-yl)phenoxy)acetyl)-2,5-dioxopyrrolidin-1-yl ester) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective handling of this fluorescent dye.

Immediate Safety and Handling

BDP TR NHS ester is an amine-reactive fluorescent label that requires careful handling to avoid potential health hazards and to maintain its chemical integrity. The primary hazards associated with this compound are skin and eye irritation[1]. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE):

All personnel handling this compound must wear the following PPE:

  • Lab Coat: A full-length lab coat to protect from accidental splashes.

  • Safety Goggles: Chemical splash goggles to provide a complete seal around the eyes.

  • Chemical-Resistant Gloves: Nitrile or other suitable chemical-resistant gloves to prevent skin contact.

Storage and Stability

Proper storage is critical to maintain the reactivity of the this compound.

ParameterConditionDuration
Storage (Solid) -20°C, in the dark, desiccated12 months
Transportation Room temperatureUp to 3 weeks
In Solvent -80°C (protect from light)6 months
-20°C (protect from light)1 month

Data sourced from MedChemExpress and Lumiprobe product information.

Always allow the vial to warm to room temperature before opening to prevent condensation, as the NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a step-by-step guide for conjugating this compound to a primary antibody.

Reagent Preparation
  • Antibody Solution:

    • Dissolve the antibody in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

    • The recommended antibody concentration is 2-10 mg/mL for optimal labeling.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

    • Vortex the solution to ensure the dye is fully dissolved.

Labeling Procedure
  • Reaction Setup:

    • Add the this compound stock solution to the antibody solution. A molar excess of the NHS ester is typically used. The optimal ratio may need to be determined empirically, but a starting point of an 8-fold molar excess of the dye is common for mono-labeling of proteins.

    • Gently vortex the reaction mixture immediately after adding the dye solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours, protected from light. Gentle stirring or rocking during incubation can improve conjugation efficiency.

Purification of the Conjugate
  • Column Preparation:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • Separation:

    • Load the reaction mixture onto the equilibrated column.

    • Elute the conjugate with PBS. The first colored band to elute will be the labeled antibody, while the free, unconjugated dye will elute later.

  • Fraction Collection and Storage:

    • Collect the fractions containing the purified antibody-dye conjugate.

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Antibody_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage Antibody_Prep Prepare Antibody Solution (0.1M Bicarbonate Buffer, pH 8.3-8.5) Mix Mix Antibody and Dye Solutions Antibody_Prep->Mix Dye_Prep Prepare this compound Stock Solution (in DMSO/DMF) Dye_Prep->Mix Incubate Incubate for 1-4 hours (Room Temperature, Protected from Light) Mix->Incubate Column Gel Filtration Chromatography (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Antibody Fractions Column->Collect Store Store Conjugate (4°C or -20°C) Collect->Store

Caption: Workflow for antibody conjugation with this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to ensure laboratory safety and environmental protection.

Quenching of Reactive NHS Ester

The primary step in the disposal of unused this compound or reaction waste is to quench the reactive NHS ester group. This can be achieved through hydrolysis or reaction with a primary amine.

Quenching Protocol:

  • Prepare Quenching Solution:

    • Option A (Amine Quenching): 1 M Tris or 1 M Glycine solution in water.

    • Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) solution. (Caution: This reaction can be exothermic).

  • Quenching Procedure:

    • In a designated fume hood, add the quenching solution to the waste containing the this compound.

    • If the waste is in an organic solvent like DMSO or DMF, add the aqueous quenching solution in a volume at least 10 times greater than the organic solvent volume.

    • Stir the mixture at room temperature for at least 4 hours to ensure complete deactivation of the NHS ester.

Waste Disposal
  • Quenched Solution: The quenched solution should be collected in a clearly labeled hazardous waste container and disposed of according to your institution's environmental health and safety (EHS) guidelines.

  • Contaminated Solids: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Empty Containers: Empty vials should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP TR NHS ester
Reactant of Route 2
Reactant of Route 2
BDP TR NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.